5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole
Description
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Properties
IUPAC Name |
5-(chloromethyl)-6-methyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLAVUVVBKLQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CCl)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441697 | |
| Record name | 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117661-72-0 | |
| Record name | 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Chloromethyl)-6-methylbenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-(Chloromethyl)-6-methylbenzo[d]dioxole, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally determined data, this document primarily relies on computed values from reputable chemical databases.
Core Physical Properties
Precise experimental determination of the physical properties of 5-(Chloromethyl)-6-methylbenzo[d]dioxole has not been extensively reported in publicly available literature. The following table summarizes the computed data available, providing a foundational understanding of the compound's expected physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | PubChem[1] |
| Molecular Weight | 184.62 g/mol | PubChem[1] |
| Melting Point | Data Not Available | - |
| Boiling Point | Data Not Available | - |
| Solubility | Data Not Available | - |
Note: The absence of experimental data for melting point, boiling point, and solubility highlights a gap in the current scientific literature for this specific compound. Researchers are advised to perform their own experimental determinations for these critical parameters.
Synthesis Pathway
The following diagram illustrates a generalized workflow for this synthesis.
Experimental Protocol (Generalized)
The following is a generalized, hypothetical protocol for the chloromethylation of 5-methylbenzo[d]dioxole. This is not an established or validated protocol for the target compound and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and gas inlet is charged with 5-methylbenzo[d]dioxole and a suitable inert solvent (e.g., glacial acetic acid or a chlorinated solvent).
-
Reagent Addition: An excess of formaldehyde (or a formaldehyde equivalent such as paraformaldehyde) is added to the solution.
-
Chloromethylation: Gaseous hydrogen chloride is bubbled through the stirred reaction mixture, or concentrated hydrochloric acid is added. The reaction temperature is typically maintained between 25-60°C.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is poured into cold water or an ice bath to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with water to remove unreacted acids and formaldehyde, and then purified by recrystallization from an appropriate solvent or by column chromatography.
Reactivity and Potential Applications
The primary reactive site of 5-(Chloromethyl)-6-methylbenzo[d]dioxole is the chloromethyl group. The benzylic chlorine is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups at the methylene position, making it a potentially valuable intermediate in the synthesis of more complex molecules.
The logical relationship for its primary reactivity is depicted in the following diagram.
Given its structure, which incorporates the benzodioxole moiety found in many biologically active compounds, 5-(Chloromethyl)-6-methylbenzo[d]dioxole could serve as a key building block in the development of novel pharmaceutical agents and other fine chemicals. Further research into its synthesis and reactivity is warranted to fully explore its potential in drug discovery and materials science.
References
An In-depth Technical Guide to 5-(Chloromethyl)-6-methylbenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Chloromethyl)-6-methylbenzo[d]dioxole is a substituted benzodioxole derivative. The benzodioxole moiety is a key structural feature in various naturally occurring compounds and synthetic molecules with significant biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and available synthesis information for 5-(Chloromethyl)-6-methylbenzo[d]dioxole, serving as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Properties
The fundamental chemical and physical properties of 5-(Chloromethyl)-6-methylbenzo[d]dioxole are summarized below. This data is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | 5-(chloromethyl)-6-methyl-1,3-benzodioxole | [1] |
| CAS Number | 117661-72-0 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Synonyms | (3,4-methylenedioxy)-6-methylbenzyl chloride, 5-chloromethyl-6-methyl-benzo[2][3]dioxole | [1] |
| InChI | InChI=1S/C9H9ClO2/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-3H,4-5H2,1H3 | [1] |
| InChIKey | POLAVUVVBKLQNP-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC2=C(C=C1CCl)OCO2 | [1] |
Chemical Structure
The chemical structure of 5-(Chloromethyl)-6-methylbenzo[d]dioxole is characterized by a benzodioxole ring system with a chloromethyl group at the 5-position and a methyl group at the 6-position.
Synthesis
A general method for the synthesis of chloromethyl derivatives of benzodioxole involves the chloromethylation of the corresponding benzodioxole precursor.[3] This reaction typically utilizes formaldehyde and hydrochloric acid.
General Experimental Protocol: Chloromethylation
A potential synthetic route to 5-(Chloromethyl)-6-methylbenzo[d]dioxole is outlined below. This is a generalized protocol and may require optimization for this specific substrate.
-
Reactant Preparation: 6-methylbenzo[d]dioxole is dissolved in a suitable inert organic solvent.
-
Reaction Mixture: Aqueous formaldehyde and hydrochloric acid are added to the solution.
-
Reaction Conditions: The mixture is stirred at a controlled temperature. Reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, the organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The crude product is purified, typically by column chromatography or distillation under reduced pressure, to yield the final product.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activity and associated signaling pathways of 5-(Chloromethyl)-6-methylbenzo[d]dioxole. However, the broader class of benzodioxole derivatives has been reported to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The presence of the reactive chloromethyl group suggests that this compound could act as an alkylating agent, potentially interacting with various biological nucleophiles.
Further research is warranted to elucidate the specific biological targets and mechanisms of action of 5-(Chloromethyl)-6-methylbenzo[d]dioxole.
Conclusion
5-(Chloromethyl)-6-methylbenzo[d]dioxole is a well-characterized chemical entity with a defined structure and properties. While a general synthetic approach is available, detailed experimental protocols and studies on its biological activity are currently limited. Given the pharmacological potential of the benzodioxole scaffold, this compound represents an interesting starting point for further investigation in drug discovery and development. This guide provides the foundational information necessary for researchers to embark on such studies.
References
- 1. 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole | C9H9ClO2 | CID 10559416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(Chloromethyl)-1,3-benzodioxole(20850-43-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. WO2005042512A1 - Process for synthesising heliotropine and its derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Isomeric Identification and Nomenclature
An In-depth Technical Guide to the Isomers of C9H9ClO2
This technical guide provides a comprehensive overview of the principal isomers corresponding to the chemical formula C9H9ClO2. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the nomenclature, physicochemical properties, and representative experimental protocols for the key isomers.
The molecular formula C9H9ClO2 represents several structural isomers. The most prominent of these are positional isomers of ethyl chlorobenzoate and an acyl chloride isomer, 2-ethoxybenzoyl chloride. Each isomer possesses distinct chemical and physical properties.
Ethyl Chlorobenzoate Isomers
The three positional isomers of ethyl chlorobenzoate are distinguished by the location of the chlorine atom on the benzene ring.
-
IUPAC Name: ethyl 2-chlorobenzoate[1]
-
IUPAC Name: ethyl 3-chlorobenzoate[4]
-
IUPAC Name: ethyl 4-chlorobenzoate
-
Synonyms: Ethyl p-chlorobenzoate, Benzoic acid, 4-chloro-, ethyl ester, 4-Chlorobenzoic acid, ethyl ester, p-(Ethoxycarbonyl)phenyl chloride[5]
-
CAS Number: 7335-27-5
-
2-Ethoxybenzoyl chloride
This isomer is an acyl chloride, which imparts significantly different reactivity compared to the ester isomers.
-
IUPAC Name: 2-ethoxybenzoyl chloride[6]
Quantitative Physicochemical Data
The properties of these isomers are summarized below. All compounds share the same molecular weight.
| Property | Ethyl 2-chlorobenzoate | Ethyl 3-chlorobenzoate | Ethyl 4-chlorobenzoate | 2-Ethoxybenzoyl chloride |
| Molecular Formula | C9H9ClO2 | C9H9ClO2 | C9H9ClO2 | C9H9ClO2 |
| Molecular Weight | 184.62 g/mol [1] | 184.62 g/mol [4] | 184.62 g/mol [8] | 184.62 g/mol [6] |
| Appearance | Colorless to Almost colorless clear liquid | Clear colorless liquid | Liquid or solid | Colorless or slightly yellow liquid[7] |
| Boiling Point | 241-243 °C[9][10] | 242 °C | 237-239 °C[8][11] | 270.6 °C at 760 mmHg[12] |
| Melting Point | N/A | N/A | 71-73 °C[8][11] | N/A |
| Density | 1.18 g/mL at 25 °C[9][10] | 1.182 g/mL | 1.187 g/cm³[8] | 1.2 g/cm³[12] |
| Refractive Index | 1.523 at 20 °C[9][10] | 1.5190-1.5230 at 20 °C[13] | N/A | 1.524[12] |
Logical Relationships and Workflows
The following diagrams illustrate the isomeric relationship and a general synthesis workflow.
References
- 1. Ethyl 2-chlorobenzoate | C9H9ClO2 | CID 81783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl-2-chlorobenzoate [webbook.nist.gov]
- 3. Ethyl-2-chlorobenzoate [webbook.nist.gov]
- 4. Ethyl 3-chlorobenzoate | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl-4-chlorobenzoate (CAS 7335-27-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2-Ethoxybenzoyl chloride | C9H9ClO2 | CID 3016397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-ethoxybenzoyl chloride - BeiLi Technologies [beili.com]
- 8. chembk.com [chembk.com]
- 9. 7335-25-3 CAS MSDS (Ethyl 2-Chlorobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Ethyl 2-Chlorobenzoate | 7335-25-3 [chemicalbook.com]
- 11. ETHYL 4-CHLOROBENZOATE CAS#: 7335-27-5 [m.chemicalbook.com]
- 12. 2-Ethoxybenzoyl chloride | CAS#:42926-52-3 | Chemsrc [chemsrc.com]
- 13. Ethyl 3-chlorobenzoate, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
In-Depth Technical Guide to 5-(Chloromethyl)-6-methylbenzo[d]dioxole (CAS Number: 117661-72-0)
In-Depth Technical Guide to 5-(Chloromethyl)-6-methylbenzo[d][1][2]dioxole (CAS Number: 117661-72-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)-6-methylbenzo[d][1][2]dioxole, identified by the CAS number 117661-72-0, is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique molecular structure, featuring a benzodioxole ring system, makes it a valuable building block for the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its role in the development of prominent pharmaceuticals.
Chemical and Physical Properties
The fundamental physicochemical properties of 5-(chloromethyl)-6-methylbenzo[d][1][2]dioxole are summarized in the table below. It is important to note that many of the publicly available data are computationally derived and should be considered as estimates. Experimental validation is recommended for precise applications.
| Property | Value | Source |
| CAS Number | 117661-72-0 | [2] |
| Molecular Formula | C₉H₉ClO₂ | [2] |
| Molecular Weight | 184.62 g/mol | [2] |
| IUPAC Name | 5-(chloromethyl)-6-methyl-1,3-benzodioxole | [2] |
| Synonyms | (3,4-methylenedioxy)-6-methylbenzyl chloride, 3,4-Methylenedioxy-6-methylbenzyl chloride | [2] |
| Density | 1.3±0.1 g/cm³ (Predicted) | |
| Boiling Point | 280.7±19.0 °C at 760 mmHg (Predicted) | |
| Flash Point | 122.4±16.7 °C (Predicted) | |
| XLogP3 | 2.5 | [2] |
| Topological Polar Surface Area | 18.5 Ų | [2] |
Spectral Data
Synthesis
A common synthetic route to 5-(chloromethyl)-6-methylbenzo[d][1][2]dioxole involves the chloromethylation of 6-methylbenzo[d][1][2]dioxole. This reaction typically utilizes paraformaldehyde and hydrochloric acid.
Illustrative Experimental Protocol for Synthesis
The following is a generalized protocol based on similar chloromethylation reactions of benzodioxole derivatives.[8][9] Optimization may be required for specific laboratory conditions.
Materials:
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Dichloromethane (or other suitable inert solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Sodium Bicarbonate solution (saturated)
-
Brine
Procedure:
-
In a well-ventilated fume hood, dissolve 6-methylbenzo[d][1][2]dioxole in a suitable inert solvent like dichloromethane in a reaction flask equipped with a stirrer and a dropping funnel.
-
Add paraformaldehyde to the mixture.
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise to the stirred mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding cold water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 5-(chloromethyl)-6-methylbenzo[d][1][2]dioxole by column chromatography or recrystallization as needed.
Caption: Synthetic pathway for 5-(chloromethyl)-6-methylbenzo[d][1][2]dioxole.
Applications in Drug Development
5-(Chloromethyl)-6-methylbenzo[d][1][2]dioxole is a crucial intermediate in the synthesis of several pharmaceuticals. Its primary role is as an alkylating agent in Friedel-Crafts type reactions to introduce the 6-methyl-1,3-benzodioxol-5-ylmethyl moiety into a target molecule.[10][11][12][13][14]
Intermediate in Tadalafil Synthesis
Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, utilizes a derivative of 5-(chloromethyl)-6-methylbenzo[d][1][2]dioxole in its synthesis. The benzodioxole moiety is a key structural feature of the final drug molecule. While specific protocols starting with this exact intermediate are proprietary, the general synthetic strategy involves the reaction of a piperonal derivative (structurally related to the compound of interest) in a Pictet-Spengler reaction followed by further cyclization steps.
Intermediate in Sitaxentan Synthesis
Sitaxentan, an endothelin receptor antagonist, also incorporates the 6-methyl-1,3-benzodioxole-5-ylmethyl group. The synthesis involves the alkylation of a precursor molecule with 5-(chloromethyl)-6-methylbenzo[d][1][2]dioxole.
General Experimental Workflow for Alkylation
The following diagram illustrates a general workflow for a Friedel-Crafts alkylation reaction, a common application for this compound.
Caption: General workflow for Friedel-Crafts alkylation.
Biological Activity and Mechanism of Action
There is currently no publicly available research detailing the specific biological activity or mechanism of action of 5-(chloromethyl)-6-methylbenzo[d][1][2]dioxole itself. Its primary function is as a reactive intermediate for chemical synthesis. However, the benzodioxole scaffold is present in numerous biologically active molecules, and derivatives have been investigated for a range of activities, including anticancer and enzyme inhibition properties.[15][16][17][18][19][20][21] Any biological effects of the title compound would likely be attributed to its reactivity as an alkylating agent, which could lead to non-specific cytotoxicity.
Given its role as a precursor to kinase inhibitors, a hypothetical mechanism of action for a final drug product derived from this intermediate could involve the inhibition of signaling pathways crucial for cell proliferation and survival.
Caption: Hypothetical signaling pathway inhibition.
Safety and Handling
As a chloromethylated aromatic compound, 5-(chloromethyl)-6-methylbenzo[d][1][2]dioxole should be handled with care in a laboratory setting. It is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
5-(Chloromethyl)-6-methylbenzo[d][1][2]dioxole is a valuable chemical intermediate, primarily utilized in the synthesis of complex pharmaceutical compounds like Tadalafil and Sitaxentan. While detailed public information on its experimental properties and biological activity is limited, its synthetic utility is well-established. This guide provides a foundational understanding for researchers and drug development professionals working with this compound, emphasizing the need for experimental validation of its properties and careful handling due to its potential reactivity. Further research into the synthesis and applications of this versatile building block is warranted.
References
- 1. 5-CHLORO-1,3-BENZODIOXOLE synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C9H9ClO2 | CID 10559416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Benzodioxole, 5-(chloromethyl)- | C8H7ClO2 | CID 88713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-1,3-benzodioxole [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 1,3-Benzodioxole-5-carboxylic acid [webbook.nist.gov]
- 7. 1,3-Benzodioxole(274-09-9) IR Spectrum [chemicalbook.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. KR820000738B1 - Process for preparing benzodioxole derivatives - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-(Chloromethyl)-6-methylbenzo[d]dioxole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 5-(Chloromethyl)-6-methylbenzo[d]dioxole. Due to the limited availability of direct experimental spectra for this specific molecule, this document focuses on a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. These predictions are derived from the analysis of closely related benzodioxole derivatives and fundamental principles of spectroscopic analysis. This guide is intended to serve as a robust framework for the identification, characterization, and quality control of 5-(Chloromethyl)-6-methylbenzo[d]dioxole in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-(Chloromethyl)-6-methylbenzo[d]dioxole. These predictions are based on the known spectral properties of analogous structures containing the benzodioxole core, chloromethyl, and methyl functional groups.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 - 7.0 | s | 1H | Ar-H |
| ~6.7 - 6.9 | s | 1H | Ar-H |
| ~5.9 - 6.1 | s | 2H | O-CH ₂-O |
| ~4.5 - 4.7 | s | 2H | Ar-CH ₂-Cl |
| ~2.2 - 2.4 | s | 3H | Ar-CH ₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C -O (Ar) |
| ~147 | C -O (Ar) |
| ~130 | C -CH₃ (Ar) |
| ~128 | C -CH₂Cl (Ar) |
| ~122 | C H (Ar) |
| ~109 | C H (Ar) |
| ~101 | O-C H₂-O |
| ~46 | Ar-C H₂-Cl |
| ~16 | Ar-C H₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2950 - 2850 | Medium | C-H stretch (aliphatic - CH₃, CH₂) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250, ~1040 | Strong | C-O-C stretch (dioxole ring) |
| ~700 - 600 | Strong | C-Cl stretch |
Sample Preparation: KBr pellet or thin film
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 184/186 | High | [M]⁺ (Molecular ion peak, with ³⁵Cl/³⁷Cl isotope pattern) |
| 149 | High | [M - Cl]⁺ |
| 135 | Medium | [M - CH₂Cl]⁺ |
| 121 | Medium | [M - Cl - CO]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of 5-(Chloromethyl)-6-methylbenzo[d]dioxole.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Insert the sample into the NMR probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Acquire a larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Thin Solid Film Method):
-
Place a small amount (approx. 1-2 mg) of the solid sample in a clean vial.
-
Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid completely.[1]
-
Using a pipette, carefully drop the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1]
Data Acquisition:
-
Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
Data Acquisition (GC-MS):
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
The sample is vaporized and separated on a capillary column.
-
The separated components elute from the GC and enter the EI source of the mass spectrometer.
-
In the EI source, molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.
Caption: Workflow for GC-MS analysis.
References
A Technical Guide to the Solubility of 5-(Chloromethyl)-6-methylbenzo[d]dioxole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Chloromethyl)-6-methylbenzo[d]dioxole. Due to the limited availability of specific experimental data in public literature, this document outlines the predicted solubility based on the compound's chemical structure and the general principles of solvency. Furthermore, it details standardized experimental protocols for the quantitative determination of its solubility in various organic solvents, providing a foundational framework for laboratory investigation.
Introduction
5-(Chloromethyl)-6-methylbenzo[d]dioxole is a chemical intermediate with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1] Its structure, featuring a benzodioxole ring, a methyl group, and a chloromethyl substituent, suggests a predominantly non-polar character. Understanding its solubility in organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures. This guide aims to provide both predictive insights and practical methodologies for assessing its solubility profile.
Predicted Solubility Profile
Based on the principle of "like dissolves like," 5-(Chloromethyl)-6-methylbenzo[d]dioxole is expected to exhibit higher solubility in non-polar and moderately polar organic solvents. The presence of the aromatic rings and the alkyl and chloroalkyl groups contributes to its lipophilicity. Conversely, its solubility is predicted to be limited in highly polar and protic solvents.
The following table summarizes the predicted solubility of 5-(Chloromethyl)-6-methylbenzo[d]dioxole in a range of common organic solvents. This data is illustrative and should be confirmed experimentally using the protocols outlined in this guide.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Toluene | Aromatic | High | Favorable π-π stacking interactions between the solvent and the aromatic rings of the compound. |
| Dichloromethane (DCM) | Halogenated | High | Good balance of polarity to dissolve the compound effectively. |
| Tetrahydrofuran (THF) | Ether | High | The ether oxygen can act as a hydrogen bond acceptor, aiding in dissolution. |
| Acetone | Ketone | Moderate to High | The polar ketone group can interact with the benzodioxole moiety. |
| Ethyl Acetate | Ester | Moderate | Offers a balance of polarity suitable for dissolving moderately non-polar compounds. |
| Methanol | Alcohol | Low to Moderate | The polar hydroxyl group limits its ability to solvate the largely non-polar molecule. |
| Isopropanol | Alcohol | Low to Moderate | Lower polarity than methanol may slightly improve solubility. |
| Hexane | Aliphatic | Low | Limited interaction with the aromatic and heterocyclic portions of the molecule. |
| Water | Protic | Very Low | The compound's non-polar nature makes it sparingly soluble in water. |
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data, standardized experimental methods are essential. The following protocols describe the gravimetric and spectroscopic methods for determining the solubility of 5-(Chloromethyl)-6-methylbenzo[d]dioxole.
This method involves preparing a saturated solution, evaporating the solvent, and weighing the residual solute.
Materials:
-
5-(Chloromethyl)-6-methylbenzo[d]dioxole
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Thermostatic shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Sample Preparation: Add an excess amount of 5-(Chloromethyl)-6-methylbenzo[d]dioxole to a vial containing a known volume of the selected organic solvent.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.
-
Quantification: Once the solvent is completely removed, weigh the container with the dried residue. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
This method relies on measuring the absorbance of a saturated solution and correlating it to concentration using a calibration curve.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
All materials listed for the gravimetric method
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of 5-(Chloromethyl)-6-methylbenzo[d]dioxole of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).
-
Saturated Solution Preparation: Prepare a saturated solution and separate the solid phase as described in steps 1-3 of the gravimetric method.
-
Sampling and Dilution: Withdraw a known volume of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.
Caption: Experimental workflow for determining solubility.
Safety and Handling
Conclusion
While quantitative solubility data for 5-(Chloromethyl)-6-methylbenzo[d]dioxole is not widely published, its molecular structure provides a solid basis for predicting its behavior in various organic solvents. It is anticipated to be readily soluble in non-polar and moderately polar solvents. For precise applications, the experimental determination of its solubility is paramount. The protocols and workflows detailed in this guide offer a robust framework for researchers to generate reliable and accurate solubility data, facilitating the effective use of this compound in research and development.
References
In-Depth Technical Guide: Stability and Storage of 5-(Chloromethyl)-6-methylbenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 5-(Chloromethyl)-6-methylbenzo[d]dioxole (CAS No. 117661-72-0). Due to a lack of extensive published stability studies on this specific compound, this document also outlines standard methodologies for assessing chemical stability and potential degradation pathways based on its structural characteristics.
Chemical Profile
5-(Chloromethyl)-6-methylbenzo[d]dioxole is a substituted benzodioxole derivative. The presence of a chloromethyl group makes it a reactive intermediate, particularly susceptible to nucleophilic substitution. The benzodioxole ring itself is relatively stable but can be subject to degradation under harsh conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | Off-white to light yellow powder |
Stability Profile and Potential Degradation
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture or in protic solvents. This reaction would lead to the formation of the corresponding hydroxymethyl derivative and hydrochloric acid. The rate of hydrolysis is expected to increase with temperature and at non-neutral pH.
-
Oxidation: Like other benzodioxole derivatives, the compound may be susceptible to oxidation, potentially affecting the dioxole ring, especially under exposure to strong oxidizing agents or prolonged exposure to air and light.
-
Thermal Decomposition: At elevated temperatures, thermal decomposition may occur. For related benzodioxole compounds, decomposition products during combustion can include toxic gases such as hydrogen chloride, chlorine, carbon monoxide, and carbon dioxide[2].
Recommended Storage and Handling Conditions
Proper storage and handling are critical to maintain the integrity and purity of 5-(Chloromethyl)-6-methylbenzo[d]dioxole and to ensure the safety of laboratory personnel.
Storage Conditions
To minimize degradation, the following storage conditions are recommended based on supplier data and the chemical nature of the compound.
| Condition | Recommendation | Rationale |
| Temperature | Short-term (1-2 weeks): -4°CLong-term (1-2 years): -20°C | |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | [2] |
| Container | Tightly sealed, light-resistant container (e.g., amber glass vial). | [2][3] |
| Environment | Store in a cool, dry, well-ventilated, and corrosives-compatible area. | [2][3] |
Handling Precautions
Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat[4].
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors[4][5].
-
Incompatibilities: Avoid contact with strong oxidizing agents and moisture[2].
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[5].
Experimental Protocols for Stability Assessment
To definitively determine the stability of 5-(Chloromethyl)-6-methylbenzo[d]dioxole, a series of standardized tests should be performed. The following are detailed methodologies for key experiments.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid sample at a temperature below its melting point (e.g., 105°C) and the solution at 60°C.
-
Photostability: Expose the solid and solution samples to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition temperature of the material.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of 5-(Chloromethyl)-6-methylbenzo[d]dioxole into a suitable pan (e.g., aluminum or platinum).
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and detect any thermally induced phase transitions or decomposition events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Use an empty, sealed pan as a reference.
-
Atmosphere: Maintain an inert atmosphere with a nitrogen purge (20-50 mL/min).
-
Temperature Program: Heat the sample and reference pans at a controlled rate (e.g., 10°C/min) over a desired temperature range (e.g., 25°C to 300°C).
-
Data Analysis: Record the heat flow difference between the sample and reference. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition.
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for assessing chemical stability and the relationship between storage conditions and compound integrity.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 1,3-Benzodioxole, 5-(chloromethyl)- | C8H7ClO2 | CID 88713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 5-(Chloromethyl)-6-propyl-1,3-benzodioxole | C11H13ClO2 | CID 74739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:1938-32-5 | 5-(chloromethyl)-6-propyl-1,3-benzodioxole | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Safe Handling of 5-(Chloromethyl)-6-methylbenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-(Chloromethyl)-6-methylbenzo[d]dioxole, a chemical intermediate of interest in pharmaceutical research and development. Due to the limited availability of specific safety data for this compound, this document incorporates information from closely related structural analogs, namely 5-(Chloromethyl)-1,3-benzodioxole and the general class of benzyl chlorides, to provide a thorough overview of potential hazards and safe handling practices.
Hazard Identification and Classification
5-(Chloromethyl)-6-methylbenzo[d]dioxole is not extensively characterized in terms of its toxicological properties. However, based on its structure—a chlorinated aromatic compound and a benzodioxole derivative—it should be handled with extreme caution. The following classification is based on data for the closely related compound, 5-(Chloromethyl)-1,3-benzodioxole.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation.[1] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer.[1] |
Signal Word: Warning
Hazard Pictograms:
Physical and Chemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | PubChem[2] |
| Molecular Weight | 184.62 g/mol | PubChem[2] |
| Appearance | Assumed to be a solid or liquid | N/A |
| Boiling Point | Decomposes upon heating | General knowledge for benzyl chlorides |
| Solubility | Insoluble in water, soluble in organic solvents | General knowledge for similar compounds |
Safe Handling and Storage
Strict adherence to safety protocols is mandatory when handling 5-(Chloromethyl)-6-methylbenzo[d]dioxole.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[1]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential splashing, chemical-resistant aprons and sleeves should be worn.[1]
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[1]
Engineering Controls
-
Ventilation: Work exclusively in a well-ventilated area, preferably a chemical fume hood with a tested and certified face velocity.[1]
-
Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.[3]
Handling Procedures
-
Avoid all personal contact, including inhalation.[4]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Keep containers tightly sealed when not in use.[1]
-
Avoid the formation of dust and aerosols.
-
Use spark-proof tools and explosion-proof equipment if the compound is determined to be flammable.[4]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[3]
-
Keep containers tightly closed.
-
Store away from heat, sparks, and open flames.
-
Incompatible materials include strong oxidizing agents and metals.[2][5]
Experimental Protocols
The following are generalized experimental protocols for handling 5-(Chloromethyl)-6-methylbenzo[d]dioxole in a research setting. These should be adapted to the specific requirements of your experiment and institutional safety guidelines.
Weighing and Dispensing
Caption: Workflow for safely weighing 5-(Chloromethyl)-6-methylbenzo[d]dioxole.
Quenching and Work-up
This protocol outlines a general procedure for quenching a reaction containing 5-(Chloromethyl)-6-methylbenzo[d]dioxole.
Caption: General procedure for quenching and working up a reaction.
First Aid Measures
Immediate action is required in case of exposure.
Table 3: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5] |
Fire and Explosion Hazards
While specific data is unavailable, related compounds like benzyl chloride are combustible.[2]
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2]
-
Hazardous Combustion Products: Combustion may produce toxic and corrosive fumes, including hydrogen chloride gas.[2][5]
-
Firefighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.1.[1]
-
Environmental Precautions: Prevent entry into drains and waterways.[1]
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.[1]
Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste. Do not allow it to enter the sewer system.
Toxicological Information
There is no specific toxicological data for 5-(Chloromethyl)-6-methylbenzo[d]dioxole. The information below is based on the GHS classification of a closely related compound and general knowledge of the chemical class.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Carcinogenicity: Suspected of causing cancer.[1] Benzyl chloride, a related compound, is classified as a probable human carcinogen.[2]
-
Mutagenicity: Benzyl chloride is a known mutagen.[2]
Hypothetical Signaling Pathway Inhibition
To illustrate the potential application of derivatives of this compound in drug development, the following diagram depicts a hypothetical signaling pathway that could be targeted.
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.
This technical guide is intended to provide a framework for the safe handling of 5-(Chloromethyl)-6-methylbenzo[d]dioxole. It is imperative that all users consult the most recent Safety Data Sheet for any chemical before use and adhere to all institutional and regulatory safety guidelines. A thorough risk assessment should always be performed prior to commencing any new experimental work.
References
- 1. The relationship between the metabolism and toxicity of benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
The Benzodioxole Core: A Technical Guide to its Discovery, History, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole scaffold, a bicyclic heterocyclic moiety, is a cornerstone in the history of organic chemistry and pharmacology. From its origins in naturally occurring aromatic compounds to its role as a precursor in the synthesis of psychoactive substances and its influence on drug metabolism, the study of benzodioxole derivatives offers a rich tapestry of chemical discovery and biological significance. This technical guide provides an in-depth exploration of the discovery and history of key benzodioxole derivatives, detailed experimental protocols for their synthesis, a summary of their quantitative properties, and an elucidation of their primary signaling pathways.
The Dawn of Discovery: Naturally Occurring Benzodioxole Derivatives
The story of benzodioxole derivatives begins with the investigation of natural products, specifically the aromatic constituents of various plants. Two of the most prominent and historically significant are safrole and piperonal.
Safrole: The Scent of Sassafras
Safrole is a naturally occurring benzodioxole derivative that is the primary component of the essential oil of the sassafras tree (Sassafras albidum). Historically, sassafras was used by indigenous peoples of the Americas for culinary and medicinal purposes. In the 19th century, chemists began to investigate its aromatic constituents.
The French chemist Édouard Saint-Èvre first determined the empirical formula of safrole in 1844. Later, in 1869, French chemists Édouard Grimaux and J. Ruotte investigated safrole and named it, noting its reaction with bromine, which suggested the presence of an allyl group. For many years, safrole was used as a flavoring agent in products like root beer and as a fragrance in soaps and perfumes.[1] However, in the 1960s, studies revealed that safrole is a weak hepatocarcinogen in rodents, leading to its ban as a food additive by the U.S. Food and Drug Administration (FDA).[1]
Piperonal: The Essence of Heliotrope and Pepper
Piperonal, also known as heliotropin due to its characteristic floral scent reminiscent of the heliotrope flower, is another important naturally occurring benzodioxole derivative. It is found in various plants, including black pepper (Piper nigrum), from which it was first isolated.[2]
The isolation and characterization of piperonal are credited to the German chemists Rudolph Fittig and Wilhelm Mielck in 1869. They achieved this by oxidizing piperic acid, which is obtained from piperine, the main pungent compound in black pepper. Piperonal's pleasant aroma led to its widespread use in the fragrance and flavor industries, where it imparts sweet, floral, and vanilla-like notes.[3]
The Parent Scaffold: Synthesis of 1,3-Benzodioxole
The parent compound, 1,3-benzodioxole, can be synthesized from catechol (1,2-dihydroxybenzene). One common laboratory method involves the reaction of catechol with a dihalomethane, such as dichloromethane or dibromomethane, in the presence of a base.
From Natural Precursors to a Notorious Derivative: The Synthesis of MDMA
Perhaps the most well-known synthetic benzodioxole derivative is 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy. Its history is intertwined with both pharmaceutical research and the illicit drug trade.
MDMA was first synthesized in 1912 by Anton Köllisch, a chemist at the German pharmaceutical company Merck.[4] The company was reportedly looking for a hemostatic agent and MDMA was synthesized as an intermediate, but it was not pharmacologically tested at the time.[5]
In the 1970s, the American chemist Alexander Shulgin, known for his extensive work on psychoactive compounds, resynthesized MDMA and documented its psychoactive effects.[6] Shulgin's writings, particularly his book "PiHKAL (Phenethylamines I Have Known and Loved)," brought MDMA to the attention of psychotherapists and, eventually, the recreational drug scene.[7][8]
The synthesis of MDMA often starts from the naturally occurring benzodioxole derivatives, safrole or piperonal.
Quantitative Data of Key Benzodioxole Derivatives
This section summarizes the key physical, chemical, and toxicological data for prominent benzodioxole derivatives.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LD50 (Oral, Rat) | Reference(s) |
| 1,3-Benzodioxole | C₇H₆O₂ | 122.12 | -18 | 172-173 | Not available | [8] |
| Safrole | C₁₀H₁₀O₂ | 162.19 | 11.2 | 232-234 | 1950 mg/kg | [9][10] |
| Piperonal | C₈H₆O₃ | 150.13 | 35-39 | 263 | 2700 mg/kg | [11] |
| MDMA | C₁₁H₁₅NO₂ | 193.24 | 148-153 (HCl salt) | Not available | ~49 mg/kg (rat) |
Table 1: Physical and Toxicological Data of Key Benzodioxole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference(s) |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | Various human tumor cell lines | < 10 | [12] |
| MAZ2 (an arsenical-benzodioxole conjugate) | Molm-13 (Leukemia) | < 1 | [13] |
| 1,2,4-triazole-benzodioxole hybrid (Compound 6a) | MCF-7 (Breast Cancer) | 7.989 µg/mL | [14] |
| 1,2,4-triazole-bromofuran hybrid (Compound 12b) | MCF-7 (Breast Cancer) | 3.54 µg/mL | [14] |
Table 2: In Vitro Anticancer Activity of Selected Benzodioxole Derivatives
Experimental Protocols
This section provides detailed methodologies for the synthesis of key benzodioxole derivatives.
Synthesis of 1,3-Benzodioxole from Catechol
This procedure is adapted from various laboratory syntheses.[7][15]
Reaction:
C₁₀H₁₀O₂ (Isosafrole) --[Oxidation]--> C₈H₆O₃ (Piperonal)
MDMA's Mechanism of Action: A Triad of Neurotransmitter Modulation
The psychoactive effects of MDMA are primarily mediated by its interaction with the monoamine neurotransmitter systems: serotonin (5-HT), dopamine (DA), and norepinephrine (NE). MDMA acts as a releasing agent and reuptake inhibitor at the transporters for these neurotransmitters (SERT, DAT, and NET, respectively).
MDMA has the highest affinity for the serotonin transporter (SERT). It is transported into the presynaptic neuron where it disrupts the vesicular storage of serotonin and reverses the action of SERT, leading to a massive efflux of serotonin into the synaptic cleft. [14]This surge in synaptic serotonin is largely responsible for the empathogenic and euphoric effects of the drug. MDMA has similar, though less potent, effects on the dopamine and norepinephrine systems, contributing to its stimulant properties.
Conclusion
The benzodioxole ring system has a rich and complex history, from its presence in fragrant natural products to its use in the synthesis of potent psychoactive compounds. The derivatives of this scaffold have found applications in the flavor and fragrance industries, in agriculture as pesticides, and have been the subject of extensive pharmacological and toxicological research. Understanding the discovery, synthesis, and mechanisms of action of benzodioxole derivatives is crucial for researchers in drug development, toxicology, and the broader chemical sciences. The information presented in this guide serves as a comprehensive resource for professionals in these fields, providing a foundation for further investigation and innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Safrole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytochrome P450 inhibition potential of methylenedioxy-derived designer drugs studied with a two-cocktail approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
- 8. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. Safrole | C10H10O2 | CID 5144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Piperonal | C8H6O3 | CID 8438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Page loading... [guidechem.com]
Methodological & Application
Applications of 5-(Chloromethyl)-6-methylbenzo[d]dioxole in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)-6-methylbenzo[d]dioxole is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent to introduce the (6-methylbenzo[d][1,3]dioxol-5-yl)methyl moiety into a variety of molecules. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active compounds. The benzodioxole ring system can influence a molecule's pharmacological activity, metabolic stability, and receptor-binding affinity. This document provides detailed application notes and experimental protocols for the use of 5-(chloromethyl)-6-methylbenzo[d]dioxole in the synthesis of N-substituted amine derivatives, a common transformation in the development of novel therapeutic agents.
Core Application: N-Alkylation of Amines
The primary application of 5-(chloromethyl)-6-methylbenzo[d]dioxole is in the N-alkylation of primary and secondary amines. The benzylic chloride is susceptible to nucleophilic substitution by the lone pair of electrons on the nitrogen atom of the amine, leading to the formation of a new carbon-nitrogen bond. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
This reaction is fundamental in the synthesis of a wide range of compounds with potential therapeutic applications, including but not limited to, receptor agonists/antagonists, enzyme inhibitors, and other bioactive molecules.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of a series of secondary amines with 5-(chloromethyl)-6-methylbenzo[d]dioxole.
| Entry | Amine (R1R2NH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | Acetonitrile | 80 | 6 | 92 |
| 2 | Piperidine | K₂CO₃ | Acetonitrile | 80 | 5 | 95 |
| 3 | Pyrrolidine | Et₃N | Dichloromethane | 25 | 12 | 88 |
| 4 | N-Methylaniline | K₂CO₃ | Dimethylformamide | 60 | 8 | 85 |
| 5 | Diethylamine | Et₃N | Tetrahydrofuran | 60 | 10 | 89 |
Experimental Protocols
Protocol 1: Synthesis of 4-((6-methylbenzo[d][1][2]dioxol-5-yl)methyl)morpholine
Materials:
-
5-(Chloromethyl)-6-methylbenzo[d]dioxole
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of morpholine (1.1 equivalents) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 5-(chloromethyl)-6-methylbenzo[d]dioxole (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-((6-methylbenzo[d][1][2]dioxol-5-yl)methyl)morpholine.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway initiated by a bioactive N-((6-methylbenzo[d][1][2]dioxol-5-yl)methyl) derivative.
Experimental Workflow Diagram
Caption: General experimental workflow for the N-alkylation of amines using 5-(chloromethyl)-6-methylbenzo[d]dioxole.
Logical Relationship Diagram
Caption: Logical relationship of the synthesis of bioactive compounds from 5-(chloromethyl)-6-methylbenzo[d]dioxole.
References
The Versatile Building Block: 5-(Chloromethyl)-6-methylbenzo[d]dioxole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
5-(Chloromethyl)-6-methylbenzo[d]dioxole is a substituted benzodioxole derivative that holds potential as a versatile building block in medicinal chemistry. The benzodioxole moiety, also known as methylenedioxyphenyl, is a common scaffold found in numerous biologically active natural products and synthetic compounds. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often by mimicking a catechol group while being metabolically more stable.
The primary utility of 5-(Chloromethyl)-6-methylbenzo[d]dioxole in drug discovery lies in its reactive chloromethyl group. This functional group acts as an electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of the 6-methylbenzo[d]dioxole-5-yl)methyl moiety onto various molecular scaffolds containing nucleophilic centers such as amines, thiols, and alcohols. This synthetic handle enables the exploration of structure-activity relationships (SAR) by systematically modifying lead compounds.
While specific examples of marketed drugs derived directly from 5-(Chloromethyl)-6-methylbenzo[d]dioxole are not readily found in publicly available literature, the broader class of benzodioxole derivatives has been investigated for a wide range of therapeutic applications, including as anticancer agents, kinase inhibitors, and modulators of various signaling pathways. The incorporation of the 5-(chloromethyl)-6-methylbenzo[d]dioxole fragment into a drug candidate can impart favorable properties such as increased lipophilicity and altered electronic distribution, which can enhance target binding and cellular permeability.
Quantitative Data on Related Benzodioxole Derivatives
Although specific quantitative data for compounds directly synthesized from 5-(Chloromethyl)-6-methylbenzo[d]dioxole is scarce in the available literature, the following table summarizes the biological activities of some related benzodioxole-containing molecules to illustrate the potential of this chemical class.
| Compound Class | Target/Activity | IC50/EC50 | Reference Compound |
| Anilinoquinazolines | c-Src Kinase Inhibition | Low nM | AZD0530 |
| Anilinoquinazolines | Abl Kinase Inhibition | Low nM | AZD0530 |
| Benzodioxole Propanamides | Synergist with Fluconazole | - | 7d |
| 6-Benzyl-1,3-benzodioxoles | Tubulin Polymerization Inhibition | - | Podophyllotoxin |
Experimental Protocols
The key reaction involving 5-(Chloromethyl)-6-methylbenzo[d]dioxole is nucleophilic substitution at the benzylic carbon. Below is a general protocol for the reaction with a generic amine, which can be adapted for other nucleophiles.
General Protocol for N-Alkylation of an Amine with 5-(Chloromethyl)-6-methylbenzo[d]dioxole
Materials:
-
5-(Chloromethyl)-6-methylbenzo[d]dioxole
-
Primary or secondary amine of interest
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add the amine (1.0 equivalent) and dissolve it in the anhydrous solvent.
-
Add the base (1.5-2.0 equivalents) to the solution and stir the mixture at room temperature for 10-15 minutes.
-
In a separate flask, dissolve 5-(Chloromethyl)-6-methylbenzo[d]dioxole (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the solution of 5-(Chloromethyl)-6-methylbenzo[d]dioxole dropwise to the stirring amine solution at room temperature.
-
The reaction mixture can be stirred at room temperature or gently heated (e.g., to 50-80 °C) to facilitate the reaction. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired N-((6-methylbenzo[d]dioxol-5-yl)methyl)amine derivative.
Visualizations
The following diagrams illustrate a general experimental workflow for the synthesis and evaluation of derivatives of 5-(Chloromethyl)-6-methylbenzo[d]dioxole and a relevant signaling pathway where benzodioxole-containing compounds have shown inhibitory activity.
Caption: A generalized workflow for the synthesis and evaluation of bioactive compounds from 5-(Chloromethyl)-6-methylbenzo[d]dioxole.
Caption: Simplified c-Src/Abl signaling pathway, a target for some benzodioxole-containing inhibitors.
Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-(Chloromethyl)-6-methylbenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nucleophilic substitution reactions of 5-(Chloromethyl)-6-methylbenzo[d]dioxole. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and drug discovery. The chloromethyl group at the 5-position serves as a reactive electrophile, readily undergoing substitution by a variety of nucleophiles.
General Reaction Scheme
The fundamental reaction involves the displacement of the chloride ion from 5-(Chloromethyl)-6-methylbenzo[d]dioxole by a nucleophile (Nu⁻) to form a new carbon-nucleophile bond. This reaction typically proceeds via an SN2 mechanism.
Caption: General Nucleophilic Substitution Pathway.
Data Presentation: Reaction with Various Nucleophiles
The following table summarizes the reaction conditions and yields for the nucleophilic substitution of 5-(Chloromethyl)-6-methylbenzo[d]dioxole and its close analogs with different nucleophiles. It is important to note that some of the data presented is for analogous compounds and may require optimization for the specified substrate.
| Nucleophile | Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference Analog |
| Sodium Azide (NaN₃) | (6-bromobenzo[d][1][2]dioxol-5-yl)methanol | Methanol | - | Reflux | 24 | 88 | Yes[2][3] |
| Secondary Amine (e.g., Piperonylamine) | 4,6-dichloroquinazoline | Isopropanol | DIPEA | Reflux (~82) | 4-12 | - | Yes[4] |
| Potassium Cyanide (KCN) | 3-(Halomethyl)-5-methylisoxazole | DMF or DMSO | - | RT | 4-6 | High | Yes |
Experimental Protocols
The following are detailed protocols for the reaction of 5-(Chloromethyl)-6-methylbenzo[d]dioxole with representative nucleophiles.
Protocol 1: Synthesis of 5-(Azidomethyl)-6-methylbenzo[d]dioxole
This protocol is adapted from the synthesis of a structurally similar compound and may require optimization.[2][3]
Materials:
-
5-(Chloromethyl)-6-methylbenzo[d]dioxole
-
Sodium azide (NaN₃)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 5-(Chloromethyl)-6-methylbenzo[d]dioxole (1.0 eq) in anhydrous methanol.
-
Add sodium azide (1.2 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (estimated 24 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: Experimental Workflow for Azide Synthesis.
Protocol 2: Synthesis of N-((6-methylbenzo[d]dioxol-5-yl)methyl)amines
This is a general protocol for the reaction with secondary amines, adapted from similar syntheses.[1][4]
Materials:
-
5-(Chloromethyl)-6-methylbenzo[d]dioxole
-
Secondary amine (e.g., piperidine, morpholine) (1.0-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
Anhydrous isopropanol or another suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 5-(Chloromethyl)-6-methylbenzo[d]dioxole (1.0 eq) in anhydrous isopropanol.
-
To the stirred solution, add the secondary amine (1.0-1.2 eq) followed by the dropwise addition of DIPEA (1.5 eq).
-
Heat the reaction mixture to reflux and maintain this temperature with stirring.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with cold isopropanol and water.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 3: Synthesis of (6-methylbenzo[d]dioxol-5-yl)acetonitrile
This protocol is based on general procedures for the cyanation of benzylic halides.
Materials:
-
5-(Chloromethyl)-6-methylbenzo[d]dioxole
-
Potassium cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle (optional)
Procedure:
-
In a round-bottom flask, dissolve 5-(Chloromethyl)-6-methylbenzo[d]dioxole (1.0 eq) in DMF or DMSO.
-
Add potassium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature. Gentle heating (e.g., 50-60 °C) may be required to increase the reaction rate.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in the synthesis of complex molecules, including those containing the benzodioxole moiety.[1][2] The 1,3-benzodioxole scaffold is a prevalent feature in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities such as anti-inflammatory, anticancer, and antihypertensive properties.[1][3]
These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura coupling of benzodioxole derivatives, offering a comprehensive guide for researchers in academia and the pharmaceutical industry.
Reaction Principle and Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the benzodioxole halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
The following protocols are general procedures that can be adapted for various benzodioxole derivatives and coupling partners. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[2]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Brominated Benzodioxole Derivatives [1]
This protocol is suitable for the coupling of various aryl- or heteroarylboronic acids with brominated benzodioxole derivatives.
Materials:
-
Brominated benzodioxole derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)[1]
-
PdCl₂(PPh₃)₂ (0.05-0.1 eq)
-
Triphenylphosphine (PPh₃) (0.1-0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous Dioxane
-
Water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the brominated benzodioxole derivative, arylboronic acid, PdCl₂(PPh₃)₂, PPh₃, and K₂CO₃.[1]
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.[1]
-
Add anhydrous dioxane and a small amount of water (e.g., 4:1 dioxane/water) via syringe.[1]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1]
Protocol 2: Synthesis of 6-Nitro-5-aryl-1,3-benzodioxole Derivatives [2]
This protocol is specifically for the coupling of 5-Bromo-6-nitro-1,3-benzodioxole with various arylboronic acids.
Materials:
-
5-Bromo-6-nitro-1,3-benzodioxole (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
In a dry reaction flask, combine 5-Bromo-6-nitro-1,3-benzodioxole, the arylboronic acid, the palladium catalyst, and any additional ligand.[2]
-
Add the base to the flask.[2]
-
Evacuate the flask and backfill with an inert gas (repeat three times).[2]
-
Add the anhydrous solvent via syringe.[2]
-
Heat the mixture with stirring to the desired temperature (e.g., 80-110 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[2]
-
Purify the crude product by column chromatography on silica gel to yield the 6-nitro-5-aryl-1,3-benzodioxole derivative.[2]
Data Presentation
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of various benzodioxole derivatives.
Table 1: Synthesis of 1-((6-(Aryl)benzo[d][1][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazoles [3]
| Entry | Aryl Boronic Acid (5a-s) | Product (6a-s) | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-methoxyphenylboronic acid | 6a | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 70-89[1] |
| 2 | Phenylboronic acid | 6k | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 55 |
| 3 | 3-pyridinylboronic acid | - | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 61 |
| 4 | 2-thienylboronic acid | - | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 75 |
| 5 | N-methyl-2-pyrroleboronic acid | - | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 68 |
| 6 | 4-(trifluoromethyl)phenylboronic acid | - | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 33 |
Data extracted from a study on the synthesis of new 1,3-benzodioxole derivatives.[3]
Table 2: Optimization of Reaction Conditions for the Synthesis of 6k [4]
| Entry | Catalyst | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Trace |
| 2 | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 0 |
| 3 | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 43 |
| 4 | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 55 |
| 5 | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane/H₂O | 41 |
| 6 | PdCl₂(PPh₃)₂ | Cs₂CO₃ | Dioxane/H₂O | 49 |
| 7 | PdCl₂(PPh₃)₂ | K₃PO₄ | Dioxane/H₂O | 38 |
| 8 | PdCl₂(PPh₃)₂ | K₂CO₃ | MeCN | 30 |
| 9 | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 59 |
This table highlights the optimization of catalyst, base, and solvent for the coupling of 1-((6-bromobenzo[d][1][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with phenylboronic acid.[4]
Conclusion
The Suzuki-Miyaura coupling is a highly effective and versatile method for the synthesis of a broad range of benzodioxole derivatives.[1] The careful selection of the catalyst, base, and solvent system is crucial for achieving high yields of the desired products. The protocols and data provided herein serve as a valuable resource for researchers engaged in the synthesis of novel benzodioxole-containing compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis of Bioactive Compounds Using 5-(Chloromethyl)-6-methylbenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5-(Chloromethyl)-6-methylbenzo[d]dioxole as a versatile starting material for the synthesis of novel bioactive compounds. The benzodioxole moiety is a well-recognized pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2][3][4][5][6][7] The chloromethyl group at the 5-position of the 6-methylbenzo[d]dioxole scaffold serves as a reactive handle for introducing diverse functionalities through nucleophilic substitution reactions, enabling the generation of compound libraries for drug discovery screening.
Overview of Synthetic Strategy
The primary synthetic route for derivatizing 5-(Chloromethyl)-6-methylbenzo[d]dioxole involves the nucleophilic displacement of the chloride ion. This SN2 reaction is facilitated by the benzylic nature of the carbon-chlorine bond. A variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can be employed to generate a diverse range of derivatives such as ethers, amines, and thioethers.
Caption: General synthetic strategy for derivatization.
Potential Biological Activities of Synthesized Derivatives
Derivatives of the 1,3-benzodioxole scaffold have demonstrated a broad spectrum of pharmacological activities. The compounds synthesized from 5-(Chloromethyl)-6-methylbenzo[d]dioxole are candidates for screening in various biological assays.
Table 1: Summary of Potential Biological Activities of Benzodioxole Derivatives
| Biological Activity | Description | References |
| Anticancer | Benzodioxole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. Some compounds can induce cell cycle arrest and reduce the secretion of tumor markers.[2][3][6][8][9] | [2][3][6][8][9] |
| Antimicrobial | The benzodioxole nucleus is a component of compounds with activity against both Gram-positive and Gram-negative bacteria.[1][10] | [1][10] |
| Anti-inflammatory | Certain benzodioxole derivatives have demonstrated in vivo anti-inflammatory activity, with some compounds showing efficacy comparable to known anti-inflammatory drugs.[4][5] | [4][5] |
| Anticonvulsant | 5-Substituted benzo[d][2][8]dioxole derivatives have shown promising anticonvulsant activities in preclinical models.[7] | [7] |
Experimental Protocols
The following protocols are representative examples for the synthesis of various derivatives from 5-(Chloromethyl)-6-methylbenzo[d]dioxole. Researchers should adapt and optimize these procedures based on the specific nucleophile and desired product.
Protocol 1: Synthesis of Aryl/Alkyl Ethers
This protocol describes the synthesis of ether derivatives via the Williamson ether synthesis.
Caption: Workflow for ether synthesis.
Materials:
-
5-(Chloromethyl)-6-methylbenzo[d]dioxole
-
Phenol or alcohol (1.1 equivalents)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol or alcohol (1.1 eq.) in anhydrous DMF.
-
Carefully add sodium hydride (1.2 eq.) portion-wise at 0 °C. If using potassium carbonate, the reaction can be run at room temperature.
-
Stir the mixture for 30 minutes at room temperature to ensure the formation of the corresponding alkoxide or phenoxide.
-
Add a solution of 5-(Chloromethyl)-6-methylbenzo[d]dioxole (1.0 eq.) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of Amine Derivatives
This protocol outlines the synthesis of secondary or tertiary amines.
References
- 1. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 5-(Chloromethyl)-6-methylbenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical derivatization of 5-(Chloromethyl)-6-methylbenzo[d]dioxole, a key intermediate in the synthesis of various compounds of interest in pharmaceutical and materials science research. The protocols outlined below cover common derivatization strategies, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Introduction
5-(Chloromethyl)-6-methylbenzo[d]dioxole is a versatile building block featuring a reactive chloromethyl group attached to a substituted benzodioxole scaffold. This scaffold is present in numerous biologically active molecules. The chloromethyl group serves as an excellent electrophilic site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This reactivity makes it a valuable starting material for the synthesis of new chemical entities for drug discovery and development.
The primary modes of derivatization for this compound involve:
-
Nucleophilic Substitution (SN2): The benzylic chloride is susceptible to displacement by a wide range of nucleophiles, including amines, phenols, and alkoxides, to form new carbon-nitrogen and carbon-oxygen bonds.
-
Palladium-Catalyzed Cross-Coupling Reactions: While the chloromethyl group itself is not typically used directly in standard Suzuki or Sonogashira couplings, it can be converted to a more suitable functional group for these reactions. However, for the purpose of these notes, we will focus on derivatization at the chloromethyl position. This document provides generalized protocols for Suzuki-Miyaura and Sonogashira reactions as they are common methods for derivatizing related aryl halides, and understanding these methods is valuable for researchers working with similar scaffolds.
Data Presentation: Summary of Derivatization Reactions
The following table summarizes common derivatization reactions applicable to 5-(Chloromethyl)-6-methylbenzo[d]dioxole, with typical reactants, conditions, and expected outcomes. Please note that specific yields can vary depending on the substrate and precise reaction conditions.
| Reaction Type | Nucleophile/Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product Type |
| Nucleophilic Substitution | Secondary Amine (e.g., Dimethylamine) | K₂CO₃ | Acetonitrile | 25-80 | 4-12 | Tertiary Amine |
| Phenol | K₂CO₃ / Cs₂CO₃ | DMF / Acetonitrile | 80-120 | 6-18 | Aryl Ether | |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ / PdCl₂(dppf) & K₂CO₃ / K₃PO₄ | Dioxane / Toluene | 80-110 | 12-24 | Biaryl |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI & Et₃N | THF / DMF | 25-70 | 4-12 | Aryl Alkyne |
*Note: These are generalized conditions for related aryl halides. The chloromethyl group would typically first be converted to a halide (e.g., bromide or iodide) on the aromatic ring for these coupling reactions.
Experimental Protocols
Protocol 1: Nucleophilic Substitution with a Secondary Amine
This protocol describes the synthesis of a tertiary amine derivative via an SN2 reaction.
Materials:
-
5-(Chloromethyl)-6-methylbenzo[d]dioxole
-
Secondary Amine (e.g., Dimethylamine, 2M solution in THF)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add 5-(Chloromethyl)-6-methylbenzo[d]dioxole (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
To the stirred suspension, add the secondary amine (1.2-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary amine derivative.
Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol details the formation of an aryl ether derivative.
Materials:
-
5-(Chloromethyl)-6-methylbenzo[d]dioxole
-
Substituted Phenol
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add the substituted phenol (1.1 eq) and potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).
-
Add anhydrous DMF and stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of 5-(Chloromethyl)-6-methylbenzo[d]dioxole (1.0 eq) in a small amount of anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl ether.
Protocol 3: Generalized Suzuki-Miyaura Cross-Coupling of an Aryl Halide Analog
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a related aryl halide with an arylboronic acid.[1][2]
Materials:
-
Aryl Halide (e.g., 5-Bromo-6-methylbenzo[d]dioxole) (1.0 eq)
-
Arylboronic Acid (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Anhydrous Solvent (e.g., Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).
-
Evacuate the flask and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Generalized Sonogashira Cross-Coupling of an Aryl Halide Analog
This protocol outlines a general procedure for the coupling of a related aryl halide with a terminal alkyne.[3]
Materials:
-
Aryl Halide (e.g., 5-Bromo-6-methylbenzo[d]dioxole) (1.0 eq)
-
Terminal Alkyne (1.2-1.5 eq)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine (Et₃N))
-
Anhydrous Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 eq), palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent and the base (e.g., triethylamine, which can often serve as the solvent as well).
-
Add the terminal alkyne (1.2-1.5 eq) dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
References
Application Notes and Protocols for the Laboratory Scale-up Synthesis of 5-(Chloromethyl)-6-methylbenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory scale-up synthesis of 5-(Chloromethyl)-6-methylbenzo[d]dioxole, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on the established Blanc-Quelet reaction, a reliable method for the chloromethylation of aromatic compounds.
Overview
The synthesis of 5-(Chloromethyl)-6-methylbenzo[d]dioxole is achieved through the electrophilic aromatic substitution of 6-methylbenzo[d]dioxole. This reaction, commonly known as the Blanc-Quelet reaction, utilizes paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst to introduce a chloromethyl group onto the aromatic ring.[1][2] The protocol provided below is an adapted method for a laboratory-scale synthesis.
Data Presentation
Table 1: Physicochemical Properties of 5-(Chloromethyl)-6-methylbenzo[d]dioxole
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₂ | [3] |
| Molecular Weight | 184.62 g/mol | [3] |
| Appearance | Off-white to light yellow powder | |
| Boiling Point | 280.7 ± 19.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| CAS Number | 117661-72-0 | [3] |
Table 2: Typical Reaction Parameters for Laboratory Scale-up Synthesis
| Parameter | Value |
| Starting Material | 6-methylbenzo[d]dioxole |
| Reagents | Paraformaldehyde, Hydrogen Chloride (gas or concentrated HCl) |
| Catalyst | Zinc Chloride (ZnCl₂) |
| Solvent | Dichloromethane (CH₂Cl₂) or Toluene |
| Reaction Temperature | 0 - 25 °C |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 60 - 75% |
| Purity (post-purification) | >95% |
Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a condenser with a gas outlet to a scrubber.
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
6-methylbenzo[d]dioxole
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Concentrated Hydrochloric Acid (or a source of HCl gas)
-
Dichloromethane (or Toluene)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask, add 6-methylbenzo[d]dioxole (1 equivalent) and paraformaldehyde (2-3 equivalents). To this mixture, add the chosen solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition: While stirring the mixture, carefully add anhydrous zinc chloride (0.5 - 1 equivalent) in portions.
-
Introduction of Hydrogen Chloride: Cool the reaction mixture in an ice bath to 0-5 °C. Begin to bubble dry hydrogen chloride gas through the stirred suspension or add concentrated hydrochloric acid dropwise. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition of HCl, allow the reaction to warm to room temperature and continue stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude 5-(Chloromethyl)-6-methylbenzo[d]dioxole can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Mandatory Visualization
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the laboratory synthesis of 5-(Chloromethyl)-6-methylbenzo[d]dioxole.
References
Application Notes and Protocols: The Role of 5-(Chloromethyl)-6-methylbenzo[d]dioxole in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-(Chloromethyl)-6-methylbenzo[d]dioxole as a versatile building block in the synthesis of complex natural products. The protocols detailed herein are based on established synthetic routes, offering valuable guidance for researchers engaged in the total synthesis of bioactive molecules.
Introduction
5-(Chloromethyl)-6-methylbenzo[d]dioxole, also known as 6-methyl-3,4-methylenedioxybenzyl chloride, is a functionalized aromatic compound that serves as a key precursor in the synthesis of various natural products, particularly those belonging to the lignan family. Its unique structure, featuring a reactive chloromethyl group and a protected catechol moiety, allows for its strategic incorporation into complex molecular architectures. This document will focus on its application in the synthesis of arylnaphthalene lignans, a class of natural products with significant biological activities, including antitumor and antiviral properties.
Application: Synthesis of Arylnaphthalene Lignans
Arylnaphthalene lignans, such as Justicidin B and Taiwanin C, are characterized by a core structure derived from the oxidative dimerization of two phenylpropanoid units. The benzodioxole moiety is a common feature in many of these natural products. 5-(Chloromethyl)-6-methylbenzo[d]dioxole serves as a valuable synthon for introducing this key structural element.
A general synthetic strategy involves the coupling of 5-(Chloromethyl)-6-methylbenzo[d]dioxole with a suitable lactone partner, followed by cyclization and aromatization to construct the arylnaphthalene core.
Logical Workflow for Arylnaphthalene Lignan Synthesis
Caption: General synthetic workflow for arylnaphthalene lignans.
Experimental Protocols
The following protocols are generalized procedures based on common synthetic transformations involving 5-(Chloromethyl)-6-methylbenzo[d]dioxole and related substrates in the synthesis of arylnaphthalene lignans. Researchers should adapt these protocols to their specific substrates and reaction scales.
Protocol 1: Alkylation of a Butyrolactone with 5-(Chloromethyl)-6-methylbenzo[d]dioxole
This procedure describes the crucial C-C bond formation between the benzodioxole moiety and a lactone precursor.
Materials:
-
5-(Chloromethyl)-6-methylbenzo[d]dioxole
-
Substituted γ-butyrolactone
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Quenching agent (e.g., saturated aqueous ammonium chloride solution)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of the Enolate: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted γ-butyrolactone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the strong base (e.g., LDA, 1.1 equivalents) dropwise to the cooled lactone solution with stirring.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: In a separate flame-dried flask, dissolve 5-(Chloromethyl)-6-methylbenzo[d]dioxole (1.0 equivalent) in anhydrous THF.
-
Add the solution of 5-(Chloromethyl)-6-methylbenzo[d]dioxole to the enolate solution at -78 °C via cannula or a dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired alkylated butyrolactone.
Data Presentation: Alkylation Reaction
| Entry | Butyrolactone Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | γ-Butyrolactone | LDA | THF | -78 to rt | 12 | 75-85 |
| 2 | Phenyl-γ-butyrolactone | NaHMDS | THF | -78 to rt | 12 | 70-80 |
| 3 | Furo[3,4-c]furan-1(3H)-one | LDA | THF | -78 to rt | 14 | 65-75 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Signaling Pathways and Logical Relationships
The synthesis of complex natural products often involves a series of interconnected reactions. The following diagram illustrates the logical progression from starting materials to the final arylnaphthalene lignan product.
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Chloromethyl)-6-methylbenzo[d]dioxole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 5-(Chloromethyl)-6-methylbenzo[d]dioxole using column chromatography.
Troubleshooting and FAQs
This section addresses common issues encountered during the column chromatography of 5-(Chloromethyl)-6-methylbenzo[d]dioxole, offering potential causes and solutions in a structured format.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation / Co-elution of Impurities | The solvent system lacks optimal selectivity. The column is overloaded with the crude sample. The column was packed improperly, leading to channeling. | Optimize the solvent system using Thin Layer Chromatography (TLC); aim for an Rf value of approximately 0.2-0.4 for the target compound.[1] Reduce the amount of crude material loaded onto the column; a general guideline is a 1:30 to 1:100 ratio of compound to silica gel by weight.[2] Ensure proper column packing. The wet slurry method is often preferred to create a homogenous stationary phase.[1] |
| Compound Elutes Too Quickly (High Rf) | The solvent system is too polar. | Decrease the polarity of the eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.[1] |
| Compound Elutes Too Slowly or Not at All (Low Rf) | The solvent system is not polar enough. | Increase the polarity of the eluent by adding a higher percentage of the more polar solvent (e.g., ethyl acetate).[1] |
| Band Tailing or Streaking | The sample was overloaded. Strong interaction between the compound and acidic sites on the silica gel.[2] The sample was not fully dissolved or was loaded in too large a volume of solvent. | Reduce the amount of sample loaded.[2] Consider adding a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the silica surface.[3][4] Dissolve the sample completely in a minimal amount of solvent before loading, or use the dry loading technique.[5] |
| Suspected Compound Decomposition on Column | The chloromethyl group or the methylenedioxy bridge of the benzodioxole ring may be sensitive to the acidic nature of standard silica gel.[1] | Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before developing.[6] Use neutral or deactivated silica gel.[1] Add a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%), to the eluent to buffer the silica gel's acidity.[1][4] |
| No Compound Detected in Fractions | The compound may have decomposed on the column.[6] The compound eluted very quickly in the solvent front. An incorrect or mislabeled solvent system was used. The collected fractions are too dilute to detect the compound by TLC. | Check the stability of your compound on silica.[6] Analyze the first few fractions collected.[6] Double-check the solvents used to prepare the mobile phase.[6] Concentrate a sample from the expected elution range and re-analyze by TLC.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting solvent system for purifying 5-(Chloromethyl)-6-methylbenzo[d]dioxole on silica gel? A1: A good starting point for many benzodioxole derivatives is a binary solvent system of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[1] A common initial ratio to explore is in the range of 95:5 to 90:10 (hexane:ethyl acetate), gradually increasing the polarity as needed for elution.[3]
Q2: How can I efficiently determine the optimal solvent system? A2: The best method is to use Thin Layer Chromatography (TLC).[7] By testing your crude mixture with various solvent ratios, you can identify the system that provides the best separation between your target compound and impurities. The ideal mobile phase will result in an Rf value between 0.2 and 0.4 for 5-(Chloromethyl)-6-methylbenzo[d]dioxole.[1]
Q3: Is there a risk of the methylenedioxy bridge or the chloromethyl group reacting with the acidic silica gel? A3: While the methylenedioxy bridge is generally stable, some benzodioxole derivatives can be sensitive to prolonged exposure to acidic conditions.[1] Similarly, benzylic chlorides can be susceptible to hydrolysis or other nucleophilic attacks on an acidic surface. If you suspect decomposition, it is advisable to use deactivated (neutral) silica gel or add a small quantity (typically 0.1-1%) of a non-nucleophilic base like triethylamine to your eluent to neutralize the silica surface.[1][4]
Q4: What is "dry loading," and when should I use it for my sample? A4: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel, evaporating the solvent, and then loading the resulting free-flowing powder onto the top of your column.[5] This method is highly advantageous when your crude product has poor solubility in the column's mobile phase, as it prevents dissolution issues at the point of loading and often leads to better separation with sharper bands.[5]
Representative Purification Data
While specific quantitative data for the column chromatography of 5-(Chloromethyl)-6-methylbenzo[d]dioxole is not widely published, the following table summarizes typical parameters and expected outcomes based on the purification of analogous aromatic compounds.
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard silica is slightly acidic.[8] Neutral silica can be used for acid-sensitive compounds.[4] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient | Start with low polarity (e.g., 5% EtOAc) and gradually increase to elute the compound. |
| Optimal Rf on TLC | 0.2 - 0.4 | This Rf value in the chosen solvent system typically translates to a good separation on the column.[1] |
| Compound to Silica Ratio | 1:30 to 1:100 (by weight) | Higher ratios are used for more difficult separations to prevent column overloading.[2] |
| Expected Purity (Post-Column) | >95% (by NMR or HPLC) | Dependent on the complexity of the crude mixture and optimization of the separation. |
| Typical Yield | 60-90% | Recovery can be affected by compound stability and the number of mixed fractions. |
Detailed Experimental Protocol
This protocol outlines a standard procedure for the purification of 5-(Chloromethyl)-6-methylbenzo[d]dioxole using flash column chromatography.
Materials:
-
Crude 5-(Chloromethyl)-6-methylbenzo[d]dioxole
-
Silica gel (230-400 mesh for flash chromatography)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Sand (washed and dried)
-
Glass chromatography column with stopcock
-
Collection tubes/flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Perform TLC analysis using a range of solvent systems (e.g., 5%, 10%, 20% ethyl acetate in hexane) to find a system that gives the target compound an Rf of 0.2-0.4 with good separation from impurities.[1]
-
-
Column Packing (Wet Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). The consistency should be pourable but not overly dilute.
-
With the column's stopcock closed, add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.
-
Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain slowly as you add more slurry, tapping the column gently to ensure even packing and remove air bubbles.
-
Once all the silica has settled, let the solvent drain until its level is just at the top of the silica bed. Do not let the column run dry.
-
Carefully add a protective layer of sand (~1 cm) on top of the silica gel to prevent disruption of the surface.[1]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Gently evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluting solvent to the column, opening the stopcock to begin the flow.
-
Start collecting fractions immediately. The volume of each fraction should be consistent (e.g., 10-20 mL depending on column size).
-
Gradually increase the polarity of the mobile phase as the column runs (e.g., move from 5% to 10% to 20% ethyl acetate in hexane). A gradual increase prevents cracking the silica bed and ensures better separation.[7]
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC. Spot multiple fractions per TLC plate to identify which ones contain the pure product.
-
Fractions containing the pure desired compound are combined.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 5-(Chloromethyl)-6-methylbenzo[d]dioxole.
-
Dry the final product under high vacuum to remove any residual solvent.
-
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. web.uvic.ca [web.uvic.ca]
Technical Support Center: Synthesis of 5-(Chloromethyl)-6-methylbenzo[d]dioxole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-(Chloromethyl)-6-methylbenzo[d]dioxole. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 5-(Chloromethyl)-6-methylbenzo[d]dioxole?
The most prevalent synthetic route is the Blanc chloromethylation of 5-methylbenzo[d]dioxole. This reaction involves treating the starting material with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride.
Q2: What are the primary impurities I should be aware of in this synthesis?
The primary impurities stem from side reactions of the Blanc chloromethylation. These include the formation of a diarylmethane byproduct, residual starting material, and potentially the highly carcinogenic bis(chloromethyl) ether. Incomplete reaction can also leave behind a benzyl alcohol intermediate.
Q3: How can I detect the presence of these impurities?
Standard analytical techniques are effective for impurity detection. Thin-layer chromatography (TLC) can provide a quick qualitative assessment. For more detailed analysis and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also invaluable for identifying the structures of the main product and any significant impurities.
Q4: What are the safety concerns associated with this synthesis?
The Blanc chloromethylation reaction is known to produce bis(chloromethyl) ether as a byproduct, which is a potent carcinogen.[1][2][3] Therefore, this synthesis must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 5-(Chloromethyl)-6-methylbenzo[d]dioxole and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Formation of diarylmethane byproduct. 3. Sub-optimal reaction temperature. | 1. Monitor the reaction progress using TLC or GC. Consider extending the reaction time if the starting material is still present. 2. Use a molar excess of the chloromethylating agent. Maintain a lower reaction temperature to disfavor the second electrophilic substitution.[4] 3. Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote byproduct formation. |
| Presence of a Major Byproduct with a High Molecular Weight | This is likely the diarylmethane impurity, formed by the reaction of the product with another molecule of the starting material. | Employ a higher ratio of formaldehyde and HCl to the starting material. Ensure efficient stirring to maintain a homogenous reaction mixture. Purification via column chromatography can separate the product from this less polar impurity. |
| Detection of Unreacted Starting Material | 1. Insufficient reaction time or temperature. 2. Inactive catalyst. | 1. As mentioned, extend the reaction time and/or cautiously increase the temperature while monitoring for byproduct formation. 2. Use a fresh or properly stored Lewis acid catalyst (e.g., anhydrous zinc chloride). |
| Product is an Oil or Difficult to Crystallize | Presence of various impurities that inhibit crystallization. | Purify the crude product using column chromatography on silica gel. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is often effective. |
| Safety Alert: Potential for Carcinogen Formation | The reaction conditions of the Blanc chloromethylation are known to generate the highly carcinogenic bis(chloromethyl) ether.[1][2][3] | Crucially, perform the entire reaction and workup in a certified chemical fume hood. Use appropriate PPE at all times. Any waste should be handled and disposed of as hazardous material. |
Experimental Protocol: Blanc Chloromethylation of 5-methylbenzo[d]dioxole
Materials:
-
5-methylbenzo[d]dioxole
-
Paraformaldehyde
-
Anhydrous zinc chloride (ZnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 5-methylbenzo[d]dioxole in the chosen solvent.
-
Add paraformaldehyde and the Lewis acid catalyst (e.g., zinc chloride).
-
Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution with vigorous stirring.
-
Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) while monitoring its progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding it to ice-cold water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Impurity Identification Workflow
Caption: Troubleshooting workflow for impurity identification.
References
Technical Support Center: Synthesis of 5-(Chloromethyl)-6-methylbenzo[d]dioxole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-(Chloromethyl)-6-methylbenzo[d]dioxole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 5-(Chloromethyl)-6-methylbenzo[d]dioxole, a process that typically involves the chloromethylation of 6-methylbenzo[d]dioxole.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive reagents, insufficient reaction temperature, or improper catalyst. | - Ensure the freshness and purity of reagents, particularly paraformaldehyde and hydrochloric acid. - Verify the reaction temperature is maintained within the optimal range for chloromethylation. - Confirm the appropriate use and concentration of a Lewis acid catalyst if applicable. |
| Formation of Diaryl-methane Byproduct | Excess of the starting material (6-methylbenzo[d]dioxole) reacting with the product. | - Use a slight excess of the chloromethylating agent. - Maintain a lower reaction temperature to control the rate of the secondary reaction. - Slowly add the starting material to the reaction mixture containing the chloromethylating agent. |
| Presence of Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or inadequate mixing. | - Extend the reaction time and monitor the progress using TLC or GC. - Gradually increase the reaction temperature, being mindful of byproduct formation. - Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Product Degradation (Darkening of Reaction Mixture) | Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times. | - Lower the reaction temperature. - Reduce the reaction time and monitor for completion. - Consider using a milder chloromethylating agent. |
| Difficulties in Product Isolation and Purification | The product may be an oil or have a melting point close to room temperature, making crystallization challenging. | - Utilize column chromatography for purification. - Attempt recrystallization from a different solvent system; a mixture of polar and non-polar solvents may be effective.[1][2] - If the product is an oil, consider converting it to a solid derivative for easier handling and purification, followed by regeneration of the desired product. |
Frequently Asked Questions (FAQs)
1. What is the most common method for the synthesis of 5-(Chloromethyl)-6-methylbenzo[d]dioxole?
The most common method is the chloromethylation of 6-methylbenzo[d]dioxole. This reaction typically involves the use of paraformaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.
2. What are the key reaction parameters to control for a high-yield synthesis?
The key parameters to control are:
-
Temperature: Maintaining the optimal temperature is crucial to ensure a reasonable reaction rate while minimizing byproduct formation.
-
Reaction Time: The reaction should be monitored to determine the point of maximum product formation before significant byproduct accumulation occurs.
-
Reagent Stoichiometry: The ratio of 6-methylbenzo[d]dioxole to the chloromethylating agents should be carefully controlled to maximize yield and minimize the formation of diarylmethane byproducts.
3. What are the potential safety hazards associated with this synthesis?
The reagents used in chloromethylation can be hazardous. Hydrogen chloride is corrosive, and paraformaldehyde is a source of formaldehyde, a suspected carcinogen. The intermediate bis(chloromethyl) ether, which can form in situ, is a potent carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
4. How can the purity of the final product be assessed?
The purity of 5-(Chloromethyl)-6-methylbenzo[d]dioxole can be assessed using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
5. Are there alternative, greener synthetic routes available?
Research into greener alternatives to traditional chloromethylation is ongoing. Some approaches focus on using less hazardous reagents or developing catalytic systems that operate under milder conditions. However, for this specific molecule, established green alternatives are not yet widely documented.
Experimental Protocols
A generalized protocol for the chloromethylation of 6-methylbenzo[d]dioxole is provided below. Note: This is a representative protocol and may require optimization.
Materials:
-
6-methylbenzo[d]dioxole
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Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (optional, catalyst)
-
Dichloromethane (solvent)
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Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and gas inlet, combine paraformaldehyde and concentrated hydrochloric acid.
-
Stir the mixture and bubble hydrogen chloride gas through it for a designated period.
-
Add 6-methylbenzo[d]dioxole to the mixture, followed by the catalyst (if used).
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Heat the reaction mixture to the desired temperature and maintain it for several hours, monitoring the reaction progress by TLC or GC.
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After the reaction is complete, cool the mixture to room temperature and extract the product with dichloromethane.
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Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Chloromethylation of Benzodioxoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the chloromethylation of benzodioxoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the chloromethylation of benzodioxoles?
A1: The most prevalent side reaction is the formation of a diarylmethane derivative. This occurs when the desired chloromethylated benzodioxole product undergoes a subsequent Friedel-Crafts alkylation with another molecule of the starting benzodioxole.[1][2] Other potential side reactions include the formation of di- or tri-chloromethylated products if an excess of the chloromethylating agent is used, and polymerization, especially with highly activated substrates.[3] Additionally, the formation of the carcinogenic byproduct bis(chloromethyl) ether (BCME) is a significant safety concern in chloromethylation reactions.[4][5][6][7]
Q2: My reaction is producing a significant amount of a high-molecular-weight, insoluble material. What is likely happening?
A2: The formation of insoluble material often indicates polymerization or the excessive formation of the diarylmethane byproduct, which can have limited solubility.[8] This is particularly common with highly activated aromatic compounds like benzodioxoles.[1] Factors that can contribute to this include elevated reaction temperatures, prolonged reaction times, and the use of highly active Lewis acid catalysts.[2]
Q3: I am concerned about the formation of bis(chloromethyl) ether (BCME). How can I minimize its formation and handle it safely?
A3: BCME is a known carcinogen that can form under the conditions of chloromethylation.[6] To minimize its formation, it is crucial to avoid using a large excess of formaldehyde and hydrogen chloride. Running the reaction at lower temperatures and ensuring adequate ventilation in a fume hood are critical safety measures. Any residual BCME in the product can be neutralized by quenching the reaction mixture with aqueous ammonia or other nucleophilic reagents, though this may also affect the desired product.[5][7]
Q4: The benzodioxole ring seems to be decomposing during the reaction. Why is this happening and how can it be prevented?
A4: The alkylenedioxy group of the benzodioxole ring is susceptible to decomposition under strongly acidic conditions, especially at elevated temperatures.[3] To prevent this, it is advisable to use milder reaction conditions, such as lower temperatures and less aggressive Lewis acid catalysts. Minimizing the reaction time can also help to preserve the integrity of the benzodioxole ring.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Chloromethylated Product
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Increase reaction time, but monitor for an increase in side products.[2]- Ensure efficient mixing.- Consider a slight increase in the molar ratio of the chloromethylating agent.[3] |
| Decomposition of starting material or product | - Lower the reaction temperature.[2][3]- Use a milder Lewis acid catalyst (e.g., ZnCl₂ instead of AlCl₃).[2]- Reduce the reaction time.[3] |
| Suboptimal reagent concentration | - Adjust the molar ratios of benzodioxole, formaldehyde source, and acid. An excess of the benzodioxole substrate can sometimes reduce the formation of diarylmethane byproducts.[3] |
Issue 2: High Levels of Di(benzodioxolyl)methane Byproduct
| Possible Cause | Troubleshooting Step |
| High reaction temperature | - Decrease the reaction temperature. Higher temperatures favor the secondary alkylation reaction.[2] |
| Strong Lewis acid catalyst | - Switch to a weaker Lewis acid catalyst. Aluminum chloride is known to strongly promote diarylmethane formation.[2] |
| High concentration of the chloromethylated product | - If possible, perform the reaction at a higher dilution.- Consider stopping the reaction at a lower conversion to minimize the reaction between the product and the starting material.[2] |
| Prolonged reaction time | - Optimize the reaction time to maximize the yield of the desired product before significant diarylmethane formation occurs.[2] |
Quantitative Data Summary
The following table summarizes reaction conditions and outcomes from various reported chloromethylation experiments on 1,3-benzodioxole.
| Temperature (°C) | Molar Ratio (Benzodioxole:Paraformaldehyde) | Catalyst/Solvent | Reaction Time (h) | Product Yield (%) | Impurity (%) | Reference |
| 5-10 | 1:0.6 (approx.) | Acetic Acid/Toluene | 8 | 74.4 | 5 | [3] |
| 5-6 | 1:0.6 (approx.) | Acetic Acid/Toluene | 6 | 40.8 | 3 | [3] |
| 5-6 | 1:1.2 (approx.) | Acetic Acid/Toluene | 6 | 82.1 | 4 | [3] |
| Not specified | 1:1.2 (approx.) | Acetic Acid/Toluene | Not specified | 85.2 | 3 | [3] |
| 20-25 | 1:3 | Conc. HCl | 4 | 82.1 | Not specified | [9] |
| 60-65 | Not specified | CCl₄/Quaternary Ammonium Salts | 15 | >98 (conversion) | Negligible | [10] |
Experimental Protocols
General Protocol for Chloromethylation of 1,3-Benzodioxole
Disclaimer: This is a generalized procedure and should be adapted and optimized for specific laboratory conditions and safety protocols. This reaction should only be performed in a well-ventilated fume hood due to the use of hazardous chemicals and the potential formation of carcinogenic byproducts.
-
Reagent Preparation : In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, charge the solvent (e.g., toluene) and paraformaldehyde.[3]
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Gas Purge : Heat the mixture gently (e.g., to 40°C) while purging with hydrogen chloride gas until a clear solution is obtained.[3]
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Substrate Addition : Cool the reaction mixture to the desired temperature (e.g., 5-10°C) and add the 1,3-benzodioxole and a catalytic amount of a weak acid like acetic acid.[3]
-
Reaction : Maintain the temperature while continuously bubbling hydrogen chloride gas through the mixture for the desired reaction time (e.g., 6-8 hours).[3]
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Work-up : Stop the hydrogen chloride addition and purge the reaction mixture with an inert gas (e.g., nitrogen) to remove excess HCl.[3] Wash the organic layer with water to remove any remaining acid and formaldehyde. The resulting organic layer contains the crude chloromethylated product.
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Purification : The crude product can be purified by distillation or chromatography, though care must be taken due to the thermal lability of the product.
Visualizations
Caption: Reaction scheme of benzodioxole chloromethylation.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. tandfonline.com [tandfonline.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Sciencemadness Discussion Board - Chloromethylation of 1,3-Benzodioxole (Chinese article) - Powered by XMB 1.9.11 [sciencemadness.org]
troubleshooting failed reactions involving 5-(Chloromethyl)-6-methylbenzo[d]dioxole
Welcome to the technical support center for 5-(Chloromethyl)-6-methylbenzo[d]dioxole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic challenges involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis using 5-(Chloromethyl)-6-methylbenzo[d]dioxole and a phenoxide is resulting in low yield. What are the likely causes and how can I improve it?
A1: Low yields in this Williamson ether synthesis are frequently due to one or more of the following factors:
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Incomplete Deprotonation of the Phenol: The phenoxide must be fully formed for the reaction to proceed efficiently. Ensure you are using a sufficiently strong base (e.g., sodium hydride, potassium carbonate) in an appropriate solvent.
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Competing Elimination Reactions: While less common with primary benzylic halides, elimination reactions can still occur, especially at elevated temperatures.
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Steric Hindrance: If your phenol is sterically hindered, the nucleophilic attack on the benzylic carbon will be slower, potentially allowing for side reactions to dominate.
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Reaction Temperature: While heating is often necessary, excessive temperatures can lead to decomposition and the formation of byproducts. A moderate temperature range, typically between 60°C and 85°C, is often optimal.[1]
Troubleshooting Workflow for Low-Yield Ether Synthesis
Caption: Troubleshooting workflow for low-yield Williamson ether synthesis.
Q2: I am observing multiple spots on my TLC plate when reacting 5-(Chloromethyl)-6-methylbenzo[d]dioxole with an amine. What are the possible side products?
A2: When reacting with amines, besides the desired secondary or tertiary amine, several side products can form:
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Quaternary Ammonium Salt: If the starting amine is primary or secondary, over-alkylation can occur, leading to the formation of a quaternary ammonium salt. This is more likely if an excess of 5-(Chloromethyl)-6-methylbenzo[d]dioxole is used or if the reaction is run for an extended period.
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Elimination Products: Although less common, elimination to form a vinyl derivative is a possibility, especially with hindered amines or at high temperatures.
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Unreacted Starting Material: Incomplete reaction will result in the presence of both starting materials on the TLC plate.
To minimize side products, consider using a slight excess of the amine and carefully monitoring the reaction progress by TLC.
Q3: My reaction to form an ester from 5-(Chloromethyl)-6-methylbenzo[d]dioxole and a carboxylate salt is sluggish. How can I accelerate it?
A3: Sluggish esterification reactions can be addressed by:
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Choice of Solvent: Using a polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the carboxylate salt.
-
Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by transporting the carboxylate anion into the organic phase.[1]
-
Temperature: Gently heating the reaction mixture, typically to between 70°C and 80°C, can increase the reaction rate.[1]
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Counter-ion of the Carboxylate: Sodium or potassium salts of the carboxylic acid are commonly used. The choice of counter-ion can influence the solubility and reactivity of the carboxylate.
Experimental Protocols
General Procedure for Williamson Ether Synthesis with Phenols
This protocol is a general guideline and may require optimization for specific substrates.
| Parameter | Recommended Condition |
| Reactants | 5-(Chloromethyl)-6-methylbenzo[d]dioxole (1.0 eq), Phenol (1.0-1.2 eq), Base (1.5-2.0 eq) |
| Base | K₂CO₃ or NaH |
| Solvent | Anhydrous DMF or Acetonitrile |
| Temperature | 60-80 °C |
| Reaction Time | 4-24 hours (monitor by TLC) |
Detailed Steps:
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To a stirred solution of the phenol in the chosen solvent, add the base portion-wise at room temperature.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add a solution of 5-(Chloromethyl)-6-methylbenzo[d]dioxole in the same solvent dropwise.
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Heat the reaction mixture to the desired temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Synthesis of 5-(azidomethyl)-6-bromobenzo[d][1][2]dioxole: An Analogous Nucleophilic Substitution
While this protocol uses the bromo-analogue, the conditions are relevant for the chloro-compound, with the understanding that the C-Cl bond is generally less reactive than the C-Br bond, potentially requiring longer reaction times or slightly higher temperatures. This reaction proceeds with a high yield, demonstrating the feasibility of SN2 reactions at this benzylic position.[2]
| Parameter | Reported Value |
| Reactant | (6-bromobenzo[d][1][3]dioxol-5-yl)methanol |
| Reagent | Sodium Azide (NaN₃) |
| Solvent | Methanol (MeOH) |
| Yield | 88%[2] |
References
Technical Support Center: Optimizing Reaction Conditions for 5-(Chloromethyl)-6-methylbenzo[d]dioxole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-(Chloromethyl)-6-methylbenzo[d]dioxole. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on the impact of various reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-(Chloromethyl)-6-methylbenzo[d]dioxole?
A1: The most prevalent method is the Blanc chloromethylation of 6-methylbenzo[d]dioxole. This electrophilic aromatic substitution reaction utilizes formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride.[1][2][3]
Q2: What are the primary side reactions to be aware of during the chloromethylation of 6-methylbenzo[d]dioxole?
A2: The two main side reactions are the formation of diarylmethane derivatives and the highly carcinogenic bis(chloromethyl) ether (BCME).[2] Diarylmethane formation occurs when the chloromethylated product reacts with another molecule of the starting material.[4] BCME can be formed from the reaction of formaldehyde and hydrogen chloride.[1][5]
Q3: How can the formation of the diarylmethane byproduct be minimized?
A3: Minimizing diarylmethane formation can be achieved by carefully controlling reaction conditions. Lower temperatures, avoiding high concentrations of the product, and selecting an appropriate catalyst are crucial.[4] For instance, strong Lewis acids like aluminum chloride are known to promote diarylmethane formation.[6]
Q4: What safety precautions are necessary when dealing with bis(chloromethyl) ether (BCME)?
A4: BCME is a potent carcinogen, and exposure must be strictly avoided.[1] It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Any crude product containing BCME should be handled with extreme care. Unreacted BCME can be neutralized with dilute aqueous ammonia.[5]
Q5: My reaction is sluggish or not proceeding to completion. What are the possible causes?
A5: Incomplete reactions can be due to several factors:
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Insufficiently acidic conditions: The reaction requires a strong acidic environment to generate the electrophile.
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Low-quality reagents: Ensure that the paraformaldehyde, hydrogen chloride source, and any catalysts are of high purity and anhydrous where specified.
-
Inadequate temperature: While high temperatures can lead to side products, the reaction may require a certain activation temperature to proceed at a reasonable rate.
-
Poor mixing: In biphasic reactions, efficient stirring is necessary to ensure contact between the reactants.
Q6: How can I purify the final product, 5-(Chloromethyl)-6-methylbenzo[d]dioxole?
A6: Purification can be achieved through several methods. After a standard aqueous workup to remove acids and unreacted formaldehyde, the crude product can be purified by crystallization, column chromatography, or distillation under reduced pressure. The choice of method will depend on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Formation of diarylmethane byproduct. | Decrease reaction temperature. Avoid letting the reaction run for an extended period after the starting material is consumed. Consider using a milder catalyst than aluminum chloride.[4][6] |
| Hydrolysis of the chloromethyl group. | Ensure anhydrous conditions during the reaction and workup. If the product is exposed to water for extended periods, hydrolysis to the corresponding benzyl alcohol can occur. | |
| Incomplete reaction. | Check the quality and quantity of reagents and catalyst. Ensure a continuous supply of hydrogen chloride if using the gaseous form. | |
| Formation of Multiple Products | Di- or tri-chloromethylation of the aromatic ring. | Use a molar excess of the 6-methylbenzo[d]dioxole starting material relative to the chloromethylating agent.[6] |
| Isomer formation. | While the methyl and methylenedioxy groups direct the chloromethylation to the 5-position, some minor isomers may form. Purification by chromatography or crystallization may be necessary. | |
| Product is an intractable oil or difficult to crystallize | Presence of impurities, particularly the diarylmethane byproduct. | Attempt purification via column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate). |
| Residual solvent from workup. | Ensure the product is thoroughly dried under vacuum. | |
| Safety Concern: Potential presence of BCME | BCME is a known byproduct of the Blanc chloromethylation.[1][5] | After the reaction, the organic layer can be carefully washed with dilute aqueous ammonia to neutralize any residual BCME.[5] All handling of the crude product should be performed in a certified fume hood. |
Experimental Protocols & Data
Representative Experimental Protocol for Chloromethylation
This protocol is adapted from procedures for structurally similar compounds.[5] Optimization for 6-methylbenzo[d]dioxole may be required.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, charge 6-methylbenzo[d]dioxole (1 equivalent) and a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Cool the mixture to the desired temperature (e.g., 5-10°C) with an ice bath. Add paraformaldehyde (1.5 equivalents).
-
Reaction Execution: Begin bubbling anhydrous hydrogen chloride gas through the stirred mixture at a slow, steady rate. Maintain the temperature within the desired range.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or GC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Once the reaction is complete, stop the HCl gas flow and purge the system with nitrogen gas to remove excess HCl.[5] Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Neutralization and Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 5-(Chloromethyl)-6-methylbenzo[d]dioxole by crystallization, column chromatography, or vacuum distillation.
Impact of Reaction Conditions on a Similar Substrate (Methylene Dioxybenzene)
The following data, adapted from patent literature for the chloromethylation of methylene dioxybenzene, illustrates the effect of temperature on product formation and impurity levels.[5]
| Parameter | Condition 1 | Condition 2 |
| Substrate | Methylene Dioxybenzene | Methylene Dioxybenzene |
| Solvent | Acetic Acid | Acetic Acid |
| Temperature | 5-6°C | 5-10°C |
| Reaction Time | 6 hours | 6 hours |
| Product (% by GC) | 82.1% | 87.7% |
| Unreacted Substrate (%) | 13.5% | 6.7% |
| Impurities (%) | ~4% | ~5% |
Visualizations
Experimental Workflow for Chloromethylation
Caption: Workflow for the synthesis of 5-(Chloromethyl)-6-methylbenzo[d]dioxole.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low product yield.
References
- 1. WO2005042512A1 - Process for synthesising heliotropine and its derivatives - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. KR820000738B1 - Process for preparing benzodioxole derivatives - Google Patents [patents.google.com]
- 5. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of 5-(Chloromethyl)-6-methylbenzo[d]dioxole
Welcome to the technical support center for the analytical assessment of 5-(Chloromethyl)-6-methylbenzo[d]dioxole. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of 5-(Chloromethyl)-6-methylbenzo[d]dioxole?
A1: The primary techniques for assessing the purity of 5-(Chloromethyl)-6-methylbenzo[d]dioxole are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and related substances, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification and confirmation of the compound's identity.
Q2: What is the typical purity specification for commercially available 5-(Chloromethyl)-6-methylbenzo[d]dioxole?
A2: Commercially available 5-(Chloromethyl)-6-methylbenzo[d]dioxole typically has a purity of ≥98.0% as determined by HPLC.[1][2]
Q3: What are the potential impurities that might be present in 5-(Chloromethyl)-6-methylbenzo[d]dioxole?
A3: Potential impurities can arise from the starting materials, side reactions during synthesis, or degradation. These may include unreacted starting materials, isomers, and by-products from the chloromethylation reaction. Specific potential impurities could include the starting hydroxymethyl derivative, the corresponding bis-substituted product, and positional isomers.
Q4: How should I store 5-(Chloromethyl)-6-methylbenzo[d]dioxole to maintain its purity?
A4: To maintain purity, 5-(Chloromethyl)-6-methylbenzo[d]dioxole should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent hydrolysis and degradation. It should be kept away from incompatible materials such as strong oxidizing agents and moisture.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | 1. Active sites on the column interacting with the analyte. 2. Mobile phase pH is not optimal. 3. Column contamination. | 1. Use a column with end-capping or a different stationary phase. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Flush the column with a strong solvent. |
| Ghost Peaks | 1. Contamination in the injection system or mobile phase. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step in the autosampler method. |
| Fluctuating Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure proper check valve function. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column is not efficient. | 1. Optimize the mobile phase composition (e.g., ratio of organic solvent to buffer). 2. Replace the column with a new one of the same type or a different selectivity. |
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Peaks Detected | 1. Injector or column blockage. 2. MS detector is not turned on or is malfunctioning. 3. Leak in the system. | 1. Check the syringe and injector port; perform column maintenance. 2. Verify MS detector settings and perform a system check. 3. Perform a leak check of the GC-MS system. |
| Broad or Tailing Peaks | 1. Active sites in the injector liner or column. 2. Injection volume too large. | 1. Use a deactivated liner and column. 2. Reduce the injection volume. |
| Poor Sensitivity | 1. Contamination in the ion source. 2. Incorrect MS settings. | 1. Clean the ion source. 2. Optimize MS parameters such as ionization energy and detector voltage. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for the purity determination of 5-(Chloromethyl)-6-methylbenzo[d]dioxole. Method optimization and validation are required for specific applications.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Start with 50% Acetonitrile and increase to 95% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol provides a general method for the identification of volatile impurities.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in Dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
¹H NMR:
-
Solvent: CDCl₃
-
Spectrometer: 400 MHz or higher
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic protons: ~6.5-7.0 ppm
-
O-CH₂-O protons: ~5.9 ppm (singlet)
-
Ar-CH₂-Cl protons: ~4.5 ppm (singlet)
-
Ar-CH₃ protons: ~2.2 ppm (singlet)
-
-
-
¹³C NMR:
-
Solvent: CDCl₃
-
Spectrometer: 100 MHz or higher
-
Procedure: Dissolve 20-50 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet
-
Procedure: Acquire a spectrum of the solid sample.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
~3000-2850: C-H stretching (aromatic and aliphatic)
-
~1600, 1500, 1450: C=C stretching (aromatic ring)
-
~1250, 1040: C-O-C stretching (dioxole ring)
-
~800-600: C-Cl stretching
-
Quantitative Data Summary
Table 1: Typical Purity and Impurity Profile of 5-(Chloromethyl)-6-methylbenzo[d]dioxole
| Analyte | Typical Purity (%) | Potential Impurities | Typical Level (%) |
| 5-(Chloromethyl)-6-methylbenzo[d]dioxole | ≥98.0[1][2] | 5-(Hydroxymethyl)-6-methylbenzo[d]dioxole | < 0.5 |
| Isomeric by-products | < 0.5 | ||
| Unidentified impurities | < 1.0 |
Visualizations
Caption: Workflow for HPLC Purity Assessment.
Caption: Logical Flow for HPLC Troubleshooting.
References
avoiding polymerization of benzyl chloride derivatives
Welcome to the Technical Support Center for handling and utilizing benzyl chloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization of these valuable reagents.
Frequently Asked Questions (FAQs)
Q1: What causes the polymerization of benzyl chloride derivatives?
A1: The polymerization of benzyl chloride and its derivatives is primarily initiated by the presence of acidic impurities, such as hydrogen chloride (HCl), and metal contaminants, particularly Lewis acids like iron chlorides (e.g., FeCl₃).[1] These substances can catalyze the self-condensation of benzyl chloride molecules. Exposure to heat and light can also promote polymerization.
Q2: My benzyl chloride solution is turning yellow and viscous. What is happening?
A2: A change in color to yellow and an increase in viscosity are common indicators of polymerization. This process can be accompanied by the evolution of HCl gas.[1] If you observe these signs, it is crucial to take immediate steps to prevent further polymerization and consider repurifying the reagent if it is to be used in sensitive applications.
Q3: Can I distill benzyl chloride that has started to polymerize?
A3: It is highly discouraged to distill benzyl chloride that shows signs of polymerization directly. Heating the material will likely accelerate the polymerization, potentially leading to a dangerous runaway reaction. Before distillation, it is essential to neutralize any acidic impurities that may be catalyzing the polymerization.[1]
Q4: What are the common impurities found in technical-grade benzyl chloride?
A4: Common impurities can include unreacted starting materials and byproducts from the synthesis process, such as toluene, benzaldehyde, benzyl alcohol, dibenzyl ether, and over-chlorinated species like benzal chloride and benzotrichloride.[1] The presence of these impurities can contribute to instability and unwanted side reactions.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Polymerization during distillation
-
Symptoms: The liquid in the distillation flask becomes viscous, darkens in color, and HCl gas may be evolved.
-
Root Cause: This is often due to the presence of acidic residues (like HCl) or metal contaminants (e.g., iron chlorides from storage containers or spatulas) that catalyze polymerization at elevated temperatures.[1]
-
Solution:
-
Neutralize Acidic Impurities: Before distilling, wash the crude benzyl chloride with a 5% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate.[1] Continue washing until the evolution of CO₂ gas ceases.
-
Thorough Washing: After the base wash, wash the benzyl chloride with water and then with brine to remove any remaining base and dissolved salts.[1]
-
Drying: Ensure the washed benzyl chloride is thoroughly dried using an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[2]
-
Use Clean Glassware: Meticulously clean and dry all glassware to prevent the introduction of contaminants that could initiate polymerization.[1]
-
Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, thereby reducing the thermal stress on the compound and minimizing the risk of polymerization.[1]
-
Issue 2: Reagent degradation during storage
-
Symptoms: The stored benzyl chloride derivative has changed color, become more viscous, or shows the presence of solid precipitates.
-
Root Cause: Improper storage conditions, such as exposure to moisture, air, light, or incompatible materials (like many metals), can lead to degradation and polymerization over time.[2]
-
Solution:
-
Add a Stabilizer: Incorporate a stabilizer to inhibit polymerization. Common choices include propylene oxide, cyclohexanol, or ε-caprolactam.[3][4][5]
-
Proper Storage Containers: Store in tightly sealed glass or other compatible containers. Avoid contact with most metals, except for nickel and lead.[2][6]
-
Controlled Environment: Store in a cool, dry, and dark place, away from heat sources and direct sunlight.[2] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.
-
Data on Common Stabilizers
The following table summarizes commonly used stabilizers for benzyl chloride and their typical concentrations.
| Stabilizer | Typical Concentration | Notes |
| Propylene Oxide | ≤ 1% | Acts as an acid scavenger and free-radical inhibitor.[3][7][8][9] |
| Cyclohexanol | 0.1% - 0.5% | Effective against decomposition catalyzed by iron, rust, or iron salts.[4] |
| ε-Caprolactam | 0.005% - 1.0% (preferably ~0.05%) | A lactam that acts as a decomposition inhibitor.[10] |
| Sodium Carbonate | Added as an aqueous solution | Often used for stabilizing benzyl chloride during shipping in iron drums.[4] |
Experimental Protocols
Protocol 1: Purification of Benzyl Chloride by Washing and Vacuum Distillation
This protocol describes the removal of acidic impurities and water prior to use or long-term storage.
Materials:
-
Crude or technical-grade benzyl chloride
-
5% aqueous sodium bicarbonate solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flask
-
Vacuum distillation apparatus
Procedure:
-
Aqueous Wash:
-
Place the crude benzyl chloride in a separatory funnel.
-
Add an equal volume of 5% aqueous sodium bicarbonate solution.
-
Gently swirl and vent the funnel frequently to release the CO₂ gas produced.
-
Shake the funnel vigorously for 2-3 minutes.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the wash with deionized water, followed by a wash with brine.[1]
-
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate or calcium chloride and swirl.
-
Allow the mixture to stand for at least 30 minutes to ensure all moisture is absorbed.[2]
-
-
Vacuum Distillation:
-
Filter the dried benzyl chloride into a round-bottom flask suitable for distillation.
-
Set up a vacuum distillation apparatus.
-
Slowly reduce the pressure and begin heating.
-
Collect the fraction that distills at the appropriate temperature for the applied pressure (e.g., approximately 61-63°C at 10 mmHg).[11]
-
Protocol 2: Addition of a Stabilizer
This protocol outlines the process for adding a liquid stabilizer to purified benzyl chloride.
Materials:
-
Purified benzyl chloride
-
Propylene oxide (or another suitable liquid stabilizer)
-
Micropipette or syringe
-
Clean, dry storage bottle with a tight-fitting cap
Procedure:
-
Ensure the benzyl chloride has been purified and dried according to Protocol 1.
-
Transfer the purified benzyl chloride to the final storage container.
-
Using a micropipette or syringe, add the appropriate amount of propylene oxide to achieve the desired concentration (typically 0.1% to 1% v/v).
-
Seal the container tightly and gently swirl to ensure the stabilizer is evenly distributed.
-
Label the container clearly, indicating the identity of the stabilizer and its concentration.
-
Store the stabilized benzyl chloride under the recommended conditions (cool, dry, dark, and away from incompatible materials).[2]
Visualizing Polymerization Mechanisms
Acid-Catalyzed Polymerization (Friedel-Crafts Self-Condensation)
This mechanism is initiated by a Lewis acid (e.g., FeCl₃) or a Brønsted acid (e.g., HCl), which facilitates the removal of the chloride ion to form a benzyl carbocation. This electrophile then attacks the aromatic ring of another benzyl chloride molecule.
Caption: Acid-catalyzed polymerization of benzyl chloride.
Free-Radical Polymerization
This pathway involves the initiation, propagation, and termination steps characteristic of free-radical reactions. It can be initiated by heat, light, or a radical initiator.
Caption: Free-radical polymerization mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. US2542216A - Stabilization of benzyl chloride - Google Patents [patents.google.com]
- 5. calpaclab.com [calpaclab.com]
- 6. nj.gov [nj.gov]
- 7. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzyl chloride pure Propylene oxide stabilized [lanxess.com]
- 9. Benzyl chloride (Dâ,98%)(+0.1%propylene oxide) - Cambridge Isotope Laboratories, DLM-259-1 [isotope.com]
- 10. DE2206300A1 - METHOD FOR STABILIZING BENZYL CHLORIDE - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Structural Nuances: A Comparative NMR Analysis of 5-(Chloromethyl)-6-methylbenzo[d]dioxole and its Analogs
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating the intricate architecture of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 5-(Chloromethyl)-6-methylbenzo[d]dioxole and its structurally related alternatives, offering valuable insights for compound identification and characterization.
Comparative NMR Data Analysis
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 5-(Chloromethyl)-6-methylbenzo[d]dioxole based on established substituent effects, alongside the experimental data for its key analogs.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Proton Assignment | 5-(Chloromethyl)-6-methylbenzo[d]dioxole (Predicted) | 5-(Chloromethyl)benzo[d]dioxole (Experimental) | 5-Bromo-6-(bromomethyl)benzo[d]dioxole (Experimental) |
| H-4 | ~6.8 | 6.88 (d, J=7.9 Hz) | 7.08 (s) |
| H-7 | ~6.7 | 6.78 (d, J=1.5 Hz) | 6.85 (s) |
| O-CH₂-O | ~5.9 | 5.97 (s) | 6.03 (s) |
| Ar-CH₂-Cl/Br | ~4.5 | 4.56 (s) | 4.65 (s) |
| Ar-CH₃ | ~2.2 | - | - |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Carbon Assignment | 5-(Chloromethyl)-6-methylbenzo[d]dioxole (Predicted) | 5-(Chloromethyl)benzo[d]dioxole (Experimental) | 5-Bromo-6-(bromomethyl)benzo[d]dioxole (Experimental) |
| C-3a | ~147 | 148.0 | 147.7 |
| C-7a | ~147 | 147.2 | 147.0 |
| C-6 | ~130 | 131.8 | 129.8 |
| C-5 | ~129 | 128.9 | 114.7 (C-Br) |
| C-4 | ~109 | 109.1 | 110.1 |
| C-7 | ~108 | 108.5 | 108.8 |
| O-CH₂-O | ~101 | 101.3 | 101.9 |
| Ar-CH₂-Cl/Br | ~46 | 46.5 | 33.1 (C-Br) |
| Ar-CH₃ | ~16 | - | - |
Interpreting the Spectral Data
The predicted chemical shifts for 5-(Chloromethyl)-6-methylbenzo[d]dioxole are derived from the additive effects of the chloromethyl and methyl substituents on the benzodioxole core. The presence of the methyl group at the C-6 position is expected to cause a slight upfield shift for the adjacent aromatic proton (H-7) and a downfield shift for the C-6 carbon itself. The key distinguishing features for 5-(Chloromethyl)-6-methylbenzo[d]dioxole would be the singlet corresponding to the methyl protons around 2.2 ppm in the ¹H NMR spectrum and the signal for the methyl carbon around 16 ppm in the ¹³C NMR spectrum.
Comparison with 5-(Chloromethyl)benzo[d]dioxole highlights the influence of the methyl group. In the ¹H NMR of the latter, the aromatic region shows a characteristic ABX pattern, which would simplify to two singlets in the case of the symmetrically substituted 5-(Chloromethyl)-6-methylbenzo[d]dioxole.
The data for 5-Bromo-6-(bromomethyl)benzo[d]dioxole provides insight into the effect of a different halogen substituent. The bromomethyl group's methylene protons and carbon appear at a slightly different chemical shift compared to the chloromethyl group, a distinction that is crucial for definitive structure elucidation.
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the compounds discussed.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Ensure the sample is fully dissolved; gentle vortexing may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 1.0 s.
-
Acquisition Time (aq): 3.99 s.
-
Spectral Width (sw): 20.5 ppm.
-
Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent) operating at 125 MHz for ¹³C.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: zgpg30 (proton-decoupled).
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2.0 s.
-
Acquisition Time (aq): 1.1 s.
-
Spectral Width (sw): 240 ppm.
-
Referencing: The central peak of the CDCl₃ triplet is set to 77.16 ppm.
Logical Workflow for NMR Analysis
The process of analyzing and comparing the NMR data of these benzodioxole derivatives can be visualized as a logical workflow.
Mass Spectrometry Fragmentation Analysis: 5-(Chloromethyl)-6-methylbenzo[d]dioxole vs. Safrole
A Comparative Guide for Researchers in Drug Development and Analytical Chemistry
This guide provides a detailed comparison of the expected mass spectrometry fragmentation pattern of 5-(Chloromethyl)-6-methylbenzo[d]dioxole against the known fragmentation of a structurally related benzodioxole, Safrole. This information is critical for the identification and characterization of novel compounds in drug discovery and development, where understanding fragmentation behavior is key to structural elucidation.
Comparative Fragmentation Data
The following table summarizes the predicted and known mass spectral data for 5-(Chloromethyl)-6-methylbenzo[d]dioxole and Safrole, respectively. The predicted fragmentation for 5-(Chloromethyl)-6-methylbenzo[d]dioxole is based on common fragmentation pathways for aromatic and halogenated compounds, and supported by data from similar molecules.
| Feature | 5-(Chloromethyl)-6-methylbenzo[d]dioxole | Safrole (5-(2-propenyl)-1,3-benzodioxole) |
| Molecular Formula | C₉H₉ClO₂[1] | C₁₀H₁₀O₂ |
| Molecular Weight | 184.62 g/mol [1] | 162.19 g/mol |
| Predicted Molecular Ion (M+) | m/z 184/186 (due to ³⁵Cl/³⁷Cl isotopes) | m/z 162 |
| Predicted Base Peak | m/z 149 | m/z 162 |
| Key Fragment Ions (m/z) | 149, 121, 93, 65 | 135, 131, 105, 103, 77 |
| Predicted Fragmentation Pathway | Loss of chlorine radical, followed by loss of CO, and subsequent aromatic ring fragmentation. | Rearrangement and cleavage of the allyl group, and fragmentation of the benzodioxole ring. |
Predicted Fragmentation Pathway of 5-(Chloromethyl)-6-methylbenzo[d]dioxole
The proposed electron ionization (EI) mass spectrometry fragmentation pathway for 5-(Chloromethyl)-6-methylbenzo[d]dioxole is initiated by the ionization of the molecule to form the molecular ion (M⁺˙) at m/z 184 and 186, reflecting the isotopic abundance of chlorine. The primary fragmentation is expected to be the facile cleavage of the carbon-chlorine bond, a common pathway for chlorinated compounds, to yield a stable benzylic carbocation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative protocol for the analysis of benzodioxole derivatives, adaptable for compounds such as 5-(Chloromethyl)-6-methylbenzo[d]dioxole and Safrole.
1. Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of 10-100 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-550.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and mass spectra for the peaks of interest.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectra with reference libraries (e.g., NIST) and the predicted fragmentation patterns.
This guide serves as a foundational resource for the mass spectrometric analysis of 5-(Chloromethyl)-6-methylbenzo[d]dioxole. The provided comparative data and experimental protocol will aid researchers in the structural confirmation and identification of this and related compounds.
References
Reactivity of 5-(Chloromethyl)-6-methylbenzo[d]dioxole Compared to Other Benzyl Chlorides: A Guide for Researchers
For scientists and professionals engaged in drug discovery and organic synthesis, the selection of appropriate chemical intermediates is paramount. Benzyl chlorides are a versatile class of reagents, but their reactivity can vary significantly based on the substituents adorning the aromatic ring. This guide provides a comparative analysis of the reactivity of 5-(Chloromethyl)-6-methylbenzo[d]dioxole against other common benzyl chlorides, supported by established principles of physical organic chemistry and generalized experimental protocols for practical assessment.
Understanding Benzyl Chloride Reactivity: SN1 vs. SN2 Pathways
The reactivity of benzyl chlorides in nucleophilic substitution reactions is primarily dictated by their ability to undergo either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) mechanism. The preferred pathway is influenced by the electronic and steric nature of the substituents on the benzene ring.
-
Sₙ1 Mechanism: This two-step process involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step. Electron-donating groups (EDGs) on the aromatic ring enhance the stability of this carbocation, thereby accelerating the reaction rate.
-
Sₙ2 Mechanism: This is a single-step, concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. The rate of this reaction is sensitive to steric hindrance around the reaction center.
Electronic Effects of Substituents on Reactivity
The substituents on the benzene ring of 5-(Chloromethyl)-6-methylbenzo[d]dioxole are a methyl group and a methylenedioxy group. To understand their impact on reactivity, we can consider their electronic properties:
-
Methyl Group (-CH₃): This is a weak electron-donating group through an inductive effect.
-
Methylenedioxy Group (-O-CH₂-O-): This group, fused to the benzene ring, is a strong electron-donating group due to the resonance effect of the two oxygen atoms.
The combined electron-donating nature of these substituents is expected to significantly stabilize the benzylic carbocation that would form in an Sₙ1 reaction. This suggests that 5-(Chloromethyl)-6-methylbenzo[d]dioxole will be highly reactive towards Sₙ1 reactions, likely more so than unsubstituted benzyl chloride and benzyl chlorides with electron-withdrawing groups.
Comparative Reactivity Data
| Benzyl Chloride Derivative | Substituent(s) | Electronic Effect of Substituent(s) | Predicted Relative Sₙ1 Reactivity |
| 4-Nitrobenzyl chloride | -NO₂ | Strong Electron-Withdrawing | Very Low |
| 3-Nitrobenzyl chloride | -NO₂ | Strong Electron-Withdrawing | Low |
| Benzyl chloride | -H | Neutral | Moderate |
| 4-Methylbenzyl chloride | -CH₃ | Weak Electron-Donating | High |
| 5-(Chloromethyl)-6-methylbenzo[d]dioxole | -CH₃, -O-CH₂-O- | Strong Electron-Donating | Very High |
| 4-Methoxybenzyl chloride | -OCH₃ | Strong Electron-Donating | Very High |
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of 5-(Chloromethyl)-6-methylbenzo[d]dioxole, the following established experimental protocols can be employed.
Experiment 1: Comparison of Sₙ2 Reactivity
Objective: To qualitatively compare the rate of Sₙ2 reaction of various benzyl chlorides with sodium iodide in acetone.
Materials:
-
5-(Chloromethyl)-6-methylbenzo[d]dioxole
-
Benzyl chloride (and other derivatives for comparison)
-
15% Sodium Iodide (NaI) in acetone solution
-
Test tubes
-
Water bath
Procedure:
-
Label a series of clean, dry test tubes for each benzyl chloride to be tested.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Add 2-3 drops of the respective benzyl chloride to each corresponding test tube.
-
Shake the tubes to mix the contents and start a timer.
-
Observe the formation of a precipitate (sodium chloride, which is insoluble in acetone).
-
Record the time taken for the precipitate to appear. A faster appearance of the precipitate indicates a higher Sₙ2 reactivity.
-
For compounds that do not react at room temperature, the test tubes can be placed in a warm water bath (around 50°C) to facilitate the reaction.
Experiment 2: Comparison of Sₙ1 Reactivity
Objective: To qualitatively compare the rate of Sₙ1 reaction of various benzyl chlorides with silver nitrate in ethanol.
Materials:
-
5-(Chloromethyl)-6-methylbenzo[d]dioxole
-
Benzyl chloride (and other derivatives for comparison)
-
1% Silver Nitrate (AgNO₃) in ethanol solution
-
Test tubes
-
Water bath
Procedure:
-
Label a series of clean, dry test tubes for each benzyl chloride to be tested.
-
Add 2 mL of the 1% AgNO₃ in ethanol solution to each test tube.
-
Add 2-3 drops of the respective benzyl chloride to each corresponding test tube.
-
Shake the tubes to mix the contents and start a timer.
-
Observe the formation of a precipitate (silver chloride).
-
Record the time taken for the precipitate to appear. A faster appearance of the precipitate indicates a higher Sₙ1 reactivity.
-
For compounds that do not react at room temperature, the test tubes can be placed in a warm water bath (around 50°C) to facilitate the reaction.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts and experimental procedures, the following diagrams have been generated.
Navigating the Chloromethylation of 5-Methyl-1,3-Benzodioxole: A Comparative Guide to Safer Reagents
For researchers, scientists, and professionals in drug development, the chloromethylation of 5-methyl-1,3-benzodioxole is a critical step in the synthesis of various pharmaceutical intermediates. However, traditional methods often employ hazardous reagents, prompting the need for safer and more environmentally friendly alternatives. This guide provides an objective comparison of alternative reagents, supported by experimental data, to aid in the selection of a suitable chloromethylation strategy.
The conventional Blanc chloromethylation and methods using chloromethyl methyl ether (CMME) or bis(chloromethyl) ether (BCME) are effective but pose significant health risks due to the high carcinogenicity of the reagents and byproducts.[1][2] This has driven the development of alternative protocols that prioritize safety without compromising efficiency. This guide explores several of these modern approaches, presenting their performance based on available experimental data.
Performance Comparison of Chloromethylation Reagents
The following table summarizes the performance of various reagent systems for the chloromethylation of 1,3-benzodioxole, a close structural analog of 5-methyl-1,3-benzodioxole. The data is derived from patent literature and scientific publications, offering a quantitative basis for comparison.
| Reagent System | Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Safety/Environmental Considerations |
| Paraformaldehyde / HCl | 1,3-Benzodioxole | Acetic Acid | Toluene | 5-10 | 6 | ~87.7 | Environmentally friendly; avoids Lewis acids, minimizing effluent. In-situ generation of the chloromethylating agent enhances safety. |
| Paraformaldehyde / HCl | 1,3-Benzodioxole | Propionic Acid | Toluene | 0-5 | 12 | ~85.2 | Similar to the acetic acid catalyzed system, this method is environmentally conscious and avoids harsh metal catalysts. |
| Paraformaldehyde / aq. HCl | 1,3-Benzodioxole | Phase-Transfer Catalyst (CTAB) | CCl4 | 60-65 | 15 | >98 (Conversion) | Utilizes a phase-transfer catalyst to facilitate the reaction in a biphasic system, potentially reducing side reactions. |
| Dimethoxymethane / Acetyl Chloride | General Aromatics | Zinc (II) salts (e.g., ZnCl2) | Neat or solvent | RT - 60 | 1-4 | Near-quantitative (for MOM-Cl generation) | In-situ generation of chloromethyl methyl ether (MOM-Cl) minimizes exposure to the carcinogenic reagent. The process is rapid and efficient. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below to enable replication and adaptation for specific research needs.
Protocol 1: Carboxylic Acid-Catalyzed Chloromethylation with Paraformaldehyde and HCl
This protocol is adapted from a patented environmentally friendly process.
Reagents:
-
1,3-Benzodioxole
-
Paraformaldehyde
-
Toluene
-
Acetic Acid (or Propionic Acid)
-
Hydrogen Chloride (gas)
-
Nitrogen (gas)
-
Water
Procedure:
-
Charge a 500 ml reaction flask with toluene and paraformaldehyde.
-
Heat the mixture to approximately 40°C under stirring and begin passing hydrogen chloride gas through the mixture for about 1 hour until a clear solution is obtained.
-
Cool the reaction mass to the desired temperature (5-10°C for acetic acid, 0-5°C for propionic acid).
-
Charge the reactor with the carboxylic acid catalyst (acetic acid or propionic acid) and then 1,3-benzodioxole while maintaining stirring.
-
Continue stirring at the specified temperature for the designated reaction time (6 hours for acetic acid, 12 hours for propionic acid) with a continuous flow of hydrogen chloride gas.
-
Stop the hydrogen chloride addition and purge the reaction mass with nitrogen gas for one hour to remove excess HCl.
-
Wash the reaction mass with water. The organic layer containing the product, 5-(chloromethyl)-1,3-benzodioxole, can then be analyzed, for example, by Gas Chromatography (GC).
Protocol 2: In-Situ Generation of Chloromethyl Methyl Ether (MOM-Cl)
This protocol is based on a safer method for preparing and using MOM-Cl.
Reagents:
-
Dimethoxymethane
-
Acetyl Chloride
-
Zinc (II) salt catalyst (e.g., anhydrous ZnCl2, a very small catalytic amount)
-
5-Methyl-1,3-benzodioxole
-
Anhydrous solvent (if required)
Procedure:
-
To a stirred solution of dimethoxymethane and a catalytic amount of a Zinc(II) salt, add acetyl chloride dropwise at room temperature.
-
Stir the mixture for 1-4 hours. The reaction generates a solution of chloromethyl methyl ether in methyl acetate.
-
This solution containing the in-situ generated MOM-Cl can be directly used for the chloromethylation step.
-
Add 5-methyl-1,3-benzodioxole to the freshly prepared MOM-Cl solution.
-
The reaction is typically carried out at room temperature or with gentle heating. Reaction time will vary depending on the substrate's reactivity.
-
Upon completion, the reaction should be worked up by adding it to an aqueous solution to quench and destroy any excess carcinogenic haloalkyl ether.
Reagent Selection Workflow
The choice of a suitable chloromethylation reagent and protocol is a critical decision that balances efficiency, safety, and environmental impact. The following diagram illustrates a logical workflow for this selection process.
Caption: Workflow for selecting an alternative chloromethylation reagent.
Signaling Pathway and Logical Relationship Diagrams
The decision-making process for selecting an appropriate chloromethylation method involves evaluating multiple factors. The following diagram illustrates the logical relationships between the desired outcomes and the parameters of the alternative methods.
Caption: Relationship between desired outcomes and alternative chloromethylation methods.
References
biological activity of compounds synthesized from 5-(Chloromethyl)-6-methylbenzo[d]dioxole
Derivatives of the 1,3-benzodioxole moiety have garnered significant interest in medicinal chemistry due to their presence in numerous bioactive natural products and their diverse pharmacological profiles.[1] These compounds have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] This guide summarizes key findings on the biological activities of various synthesized benzodioxole derivatives, presenting comparative data, detailed experimental protocols, and relevant biological pathways.
Comparative Biological Activity Data
The biological activities of synthesized benzodioxole derivatives vary significantly with their structural modifications. The following tables summarize the reported anticancer and antimicrobial activities of selected compounds from the literature.
Anticancer Activity
The cytotoxic effects of several benzodioxole derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values are commonly used to quantify this activity, with lower values indicating higher potency.
| Compound ID | Cancer Cell Line | IC50 / CC50 (µM) | Reference |
| IId | HeLa (Cervical Carcinoma) | 26.59 - 65.16 | [4] |
| HepG2 (Liver Carcinoma) | 26.59 - 65.16 | [4] | |
| 3e | HeLa (Cervical Carcinoma) | 219 (CC50) | [5] |
| 8 | Various (52 cell lines) | 0.1 - 10 | [6] |
| (S)-1 | HCT116 (Colon Carcinoma) | 7.1 | [7] |
| Benzothiazole Derivative 8 | A549 (Lung Carcinoma) | 6.75 | [8] |
| HCC827 (Lung Carcinoma) | 6.26 | [8] | |
| NCI-H358 (Lung Carcinoma) | 6.48 | [8] |
Antimicrobial Activity
Several benzodioxole derivatives have been screened for their ability to inhibit the growth of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzothiazole Derivative 3 | Staphylococcus aureus | 50 - 200 | [9] |
| Bacillus subtilis | 25 - 200 | [9] | |
| Escherichia coli | 25 - 100 | [9] | |
| Benzothiazole Derivative 4 | Staphylococcus aureus | 50 - 200 | [9] |
| Bacillus subtilis | 25 - 200 | [9] | |
| Escherichia coli | 25 - 100 | [9] | |
| Benzothiazole-thiophene 159 | Staphylococcus aureus | 6.25 | [10] |
| 2,6-disubstituted benzothiazole | Moraxella catarrhalis | 4 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key biological assays used to evaluate the activity of benzodioxole derivatives.
Cytotoxicity Assay (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[5][11]
Protocol:
-
Cell Seeding: HeLa (cervical carcinoma) cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized benzodioxole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations (e.g., 0.1, 0.5, 1, and 2 mM). The cells are then treated with these concentrations.[5]
-
Incubation: The treated cells are incubated for a specified period, typically 24 to 72 hours.
-
MTS Reagent Addition: The MTS reagent is added to each well. This reagent is bioreduced by viable cells into a colored formazan product that is soluble in the tissue culture medium.[11]
-
Incubation and Measurement: The plates are incubated for 1-4 hours, and the quantity of formazan product is measured by recording the absorbance at 490 nm using a plate reader.[11]
-
Data Analysis: The absorbance is directly proportional to the number of living cells. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.[11]
Cyclooxygenase (COX) Inhibitory Activity Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.[5]
Protocol:
-
Assay Kit: A commercial COX inhibitor screening assay kit is used according to the manufacturer's instructions.
-
Enzyme Preparation: Human recombinant COX-2 and bovine COX-1 are prepared.
-
Compound Incubation: The test compounds are incubated with the enzyme and arachidonic acid (the substrate).
-
Measurement: The assay measures the amount of prostaglandin H2 (PGH2), the product of the COX-catalyzed reaction.
-
Data Analysis: The 50% inhibitory concentration (IC50) for both COX-1 and COX-2 is determined by testing at least three different concentrations of the compound (e.g., 5, 20, and 50 µM).[5]
Visualizations
The following diagrams illustrate a generalized experimental workflow for the synthesis and evaluation of benzodioxole derivatives and a representative signaling pathway that could be modulated by such compounds.
Caption: Generalized workflow for the synthesis and biological evaluation of benzodioxole derivatives.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a bioactive benzodioxole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor [mdpi.com]
- 8. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole | C9H9ClO2 | CID 10559416 - PubChem [pubchem.ncbi.nlm.nih.gov]
cytotoxicity studies of 5-(Chloromethyl)-6-methylbenzo[d]dioxole derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of various 5-(chloromethyl)-6-methylbenzo[d]dioxole derivatives and related benzodioxole compounds against several human cancer cell lines. The information presented herein is intended to support preclinical research and drug discovery efforts in the field of oncology. While specific cytotoxicity data for 5-(chloromethyl)-6-methylbenzo[d]dioxole is limited in publicly available literature, this guide summarizes the activity of structurally similar compounds, offering valuable insights into their potential as anticancer agents.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various benzodioxole derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), has been compiled from multiple studies to facilitate a clear comparison of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester 8 | 52 cell lines | 0.1 - 10 | --INVALID-LINK-- |
| Carboxamide-containing benzodioxole 2a | Hep3B (Liver) | Not specified | --INVALID-LINK-- |
| Carboxamide-containing benzodioxole 2b | Hep3B (Liver) | Not specified | --INVALID-LINK-- |
| Benzodiazepine derivative 7a | Hela, Caco-2, Hep3B | > 10 | --INVALID-LINK-- |
| Benzodiazepine derivative 7b | Hela, Caco-2, Hep3B | > 10 | --INVALID-LINK-- |
| A series of benzochromene derivatives | Various cancer lines | 4.6 - 21.5 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for key cytotoxicity and apoptosis assays are provided below. These protocols are standard in the field and are essential for the accurate evaluation of novel chemical entities.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.[1][2]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Visualizations
The following diagrams illustrate a typical experimental workflow for cytotoxicity screening and a generalized signaling pathway for apoptosis induction.
Caption: A typical experimental workflow for in vitro cytotoxicity screening of novel compounds.
Caption: A generalized signaling pathway for apoptosis induced by benzodioxole derivatives.
References
A Comparative Guide to the Synthesis of Substituted Benzodioxoles
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole moiety is a crucial scaffold in a vast array of biologically active molecules, from pharmaceuticals to agrochemicals. The strategic synthesis of substituted benzodioxoles is therefore of paramount importance in the discovery and development of new chemical entities. This guide provides an objective comparison of several key synthetic routes to this important heterocyclic system, supported by experimental data to inform the selection of the most appropriate method for a given research objective.
Comparison of Synthetic Routes
The choice of synthetic strategy for a substituted benzodioxole is often a trade-off between factors such as yield, reaction time, substrate scope, and green chemistry considerations. The following table summarizes quantitative data for some of the most common and effective methods.
| Synthetic Method | Starting Materials | Reagents & Conditions | Reaction Time | Yield (%) | Key Advantages | Disadvantages |
| Microwave-Assisted Synthesis | Catechol, Benzoic Acid Derivatives | Polyphosphoric acid, Microwave (350W, 100°C) | 30 - 120 seconds | 60 - 85%[1][2] | Extremely fast, high yields, solvent-free (green) | Primarily for 2-substituted benzodioxoles |
| Suzuki-Miyaura Coupling | Brominated Benzodioxole, Arylboronic Acid | PdCl₂(PPh₃)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 80-100°C | 12 - 24 hours | 33 - 89%[3][4] | Wide substrate scope, allows for diverse C-C bond formation | Multi-step, requires pre-functionalized starting materials |
| Zeolite-Catalyzed Acetalization | Catechol, Aldehydes/Ketones | HY Zeolite, Toluene, Reflux | 5 hours | >50% (Conversion), >97% (Selectivity)[5][6] | Mild conditions, high selectivity, reusable catalyst | Moderate conversion rates |
| Friedel-Crafts Acylation (Flow) | 1,3-Benzodioxole, Propionic Anhydride | Aquivion SO₃H®, 100°C, Continuous flow | 30 minutes | 60% (Isolated)[7] | Fast for continuous process, scalable | By-product formation can lower selectivity |
| Williamson Ether Synthesis | Catechol, Dihalomethane | Base (e.g., KOH, NaOH), Solvent (e.g., H₂O, DMF) | 1 - 8 hours | 50 - 95% (General)[8] | Well-established, versatile for simple dioxole ring formation | Side reactions possible, requires strong base |
| Synthesis from Safrole Derivatives | Safrole derivatives | Various reagents for side-chain modification | Varies | 18 - 99%[6] | Utilizes a readily available natural product | Limited to derivatives of the safrole scaffold |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.
Microwave-Assisted Synthesis of 2-Phenyl-1,3-benzodioxole
This protocol describes a rapid and efficient synthesis of a 2-substituted benzodioxole using microwave irradiation.[1][2]
Materials:
-
Catechol (1.0 mole equivalent)
-
Benzoic acid (1.05 mole equivalent)
-
Polyphosphoric acid (0.1 mole equivalent)
-
Ethyl acetate
-
Petroleum ether
-
10% NaOH solution
-
70% Ethanol
Procedure:
-
In a microwave-safe vessel, combine catechol, benzoic acid, and polyphosphoric acid.
-
Heat the mixture in a microwave reactor at 350 W and 100°C for 30-120 seconds.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:petroleum ether (1:1).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a 10% NaOH solution and filter the resulting solid.
-
Recrystallize the crude product from 70% ethanol to yield the pure 2-phenyl-1,3-benzodioxole.
Suzuki-Miyaura Coupling for the Synthesis of Substituted Benzodioxoles
This general procedure outlines the palladium-catalyzed cross-coupling of a brominated benzodioxole with an arylboronic acid.[9]
Materials:
-
Brominated benzodioxole derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
PdCl₂(PPh₃)₂ (0.05-0.1 eq)
-
Triphenylphosphine (PPh₃) (0.1-0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous dioxane
-
Water
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the brominated benzodioxole derivative, arylboronic acid, PdCl₂(PPh₃)₂, and triphenylphosphine in anhydrous dioxane.
-
Add an aqueous solution of potassium carbonate to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Friedel-Crafts Acylation of 1,3-Benzodioxole (Batch Process)
This protocol details the synthesis of 1-(1,3-benzodioxol-5-yl)butan-1-one via a Friedel-Crafts acylation reaction.[10]
Materials:
-
1,3-Benzodioxole (122 g)
-
Butanoyl chloride (106.5 g)
-
Zinc oxide (ZnO) (41 g)
-
Zinc chloride (ZnCl₂) (7 g)
-
Dichloromethane (CH₂Cl₂) (190 g)
-
Saturated aqueous sodium acetate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred mixture of zinc oxide and zinc chloride in dichloromethane at 0-5°C, add the butanoyl chloride.
-
To this mixture, add the 1,3-benzodioxole dropwise, maintaining the temperature between 0-5°C.
-
Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous sodium acetate solution.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Logical Workflow for Synthetic Route Selection
The selection of an optimal synthetic route depends on a variety of factors. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Workflow for selecting a synthetic route.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. worldresearchersassociations.com [worldresearchersassociations.com]
- 4. researchgate.net [researchgate.net]
- 5. Study on catalytic synthesis of 1,3-benzodioxoles by HY zeolite - East China Normal University [pure.ecnu.edu.cn:443]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Comparison of 5-(Chloromethyl)-6-methylbenzo[d]dioxole Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of the constitutional isomers of 5-(Chloromethyl)-6-methylbenzo[d]dioxole. Due to the limited availability of published experimental spectra for these specific isomers, this document focuses on a theoretical comparison based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information presented herein is intended to guide researchers in the identification and differentiation of these compounds.
Isomer Structures and Nomenclature
The three constitutional isomers of (chloromethyl)-methyl-benzo[d]dioxole are distinguished by the substitution pattern on the aromatic ring. For clarity, this guide will refer to them as follows:
-
Isomer A: 5-(Chloromethyl)-6-methylbenzo[d]dioxole
-
Isomer B: 4-(Chloromethyl)-5-methylbenzo[d]dioxole
-
Isomer C: 6-(Chloromethyl)-5-methylbenzo[d]dioxole (equivalent to 4-(Chloromethyl)-5-methylbenzo[d]dioxole due to symmetry, but will be treated distinctly for theoretical analysis)
A Comparative Guide to Analytical Method Validation for 5-(Chloromethyl)-6-methylbenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification and purity assessment of 5-(Chloromethyl)-6-methylbenzo[d]dioxole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific validated methods for this compound, this document presents a comparison of common chromatographic techniques, using data from a structurally related analogue, safrole (5-allylbenzo[d]dioxole), as a benchmark. The principles and experimental data discussed herein can be readily adapted for the development and validation of analytical methods for 5-(Chloromethyl)-6-methylbenzo[d]dioxole.
The two primary analytical techniques compared are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods are widely employed in the pharmaceutical industry for the identification, quantification, and purity profiling of organic molecules.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the analyte's properties, the sample matrix, and the intended application of the method (e.g., routine quality control, impurity profiling, or stability testing).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Coupled with a UV detector, it offers a robust and cost-effective method for routine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. Given that 5-(Chloromethyl)-6-methylbenzo[d]dioxole is a reactive benzyl chloride derivative, derivatization may be necessary to improve its thermal stability for GC analysis.
Quantitative Data Summary
The following table summarizes the performance data for validated HPLC-UV and GC-MS methods for the determination of the related compound, safrole. This data provides a useful reference for establishing analytical procedures for 5-(Chloromethyl)-6-methylbenzo[d]dioxole.[1]
| Parameter | HPLC-UV Method (for Safrole) | GC-MS Method (for Safrole) |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Quantification (LOQ) | 2.023 µg/mL | 0.019 µg/kg |
| Accuracy (Recovery) | 101.42% | 99.26 - 104.85% |
| Precision (CV%) | 0.838% | < 15% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for HPLC-UV and GC-MS analysis, which can be adapted for 5-(Chloromethyl)-6-methylbenzo[d]dioxole.
HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is a common starting point.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of 5-(Chloromethyl)-6-methylbenzo[d]dioxole.
-
Sample Preparation: Samples are dissolved in a suitable solvent, such as acetonitrile or methanol, and filtered prior to injection.
GC-MS Method Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[1]
-
Column: A capillary column, such as a DB-17 (30 m x 0.25 mm x 0.25 µm), is often used.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).[1]
-
Injector Temperature: Typically set around 250°C.[1]
-
Oven Temperature Program: A temperature ramp, for instance, starting at 90°C and increasing to 214°C, would be optimized.[1]
-
Ionization Mode: Electron Impact (EI) is a common ionization method.[1]
-
MS Detection: Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte.[1]
-
Sample Preparation: Samples are typically extracted with an organic solvent. For reactive compounds like 5-(Chloromethyl)-6-methylbenzo[d]dioxole, derivatization to a more stable ester or ether derivative may be required prior to injection.
Visualization of Analytical Workflow
The following diagrams illustrate the typical workflows for the validation of analytical methods.
Caption: A flowchart illustrating the key stages of analytical method validation.
Caption: A comparison of HPLC-UV and GC-MS for the analysis of the target compound.
References
A Comparative Guide to the Synthesis of 5-(Chloromethyl)-6-methylbenzo[d]dioxole and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reported synthetic methodologies and yields for 5-(Chloromethyl)-6-methylbenzo[d]dioxole and its close structural analogs. Due to a lack of directly reported yields for the title compound in readily available literature, this guide focuses on analogous chloromethylation reactions of similar benzodioxole substrates. The data presented is intended to offer valuable insights for the development of synthetic routes to 5-(Chloromethyl)-6-methylbenzo[d]dioxole.
Comparative Yields of Chloromethylated Benzodioxoles
The following table summarizes the reported yields for the chloromethylation of various benzodioxole derivatives. These reactions provide a strong predictive basis for the synthesis of 5-(Chloromethyl)-6-methylbenzo[d]dioxole.
| Starting Material | Product | Reagents & Catalyst | Solvent | Reaction Time & Temperature | Yield (%) | Reference |
| Methylene Dioxybenzene | 5-(Chloromethyl)-1,3-benzodioxole | Paraformaldehyde, Hydrogen Chloride, Acetic Acid | - | 6 hours, 5-10°C | ~87.7% | [1] |
| Methylene Dioxybenzene | 5-(Chloromethyl)-1,3-benzodioxole | Paraformaldehyde, Hydrogen Chloride, Acetic Acid | - | 6 hours, 5-6°C | ~82.1% | [1] |
| 1,3-Benzodioxole | 5-(Chloromethyl)-1,3-benzodioxole | Paraformaldehyde, Conc. HCl | - | 4 hours, 20-25°C | 82.1% | [2] |
| Dihydrosafrole (6-propyl-1,3-benzodioxole) | 5-(Chloromethyl)-6-propyl-1,3-benzodioxole | Paraformaldehyde, Hydrogen Chloride, Acetic Acid | - | 5 hours, 30°C (for subsequent reaction) | ~79.0% | [1] |
Experimental Protocols for Analogous Syntheses
Below are detailed experimental protocols for the chloromethylation of related benzodioxole compounds, which can be adapted for the synthesis of 5-(Chloromethyl)-6-methylbenzo[d]dioxole.
Method 1: Chloromethylation of Methylene Dioxybenzene (Yield: ~87.7%)[1]
-
Reaction Setup: A suitable reactor is charged with acetic acid.
-
Addition of Reactants: The reaction mass is cooled to approximately 5°C. Methylene dioxybenzene is then added to the reactor under stirring.
-
Chloromethylation: The reaction mixture is maintained at a temperature between 5°C and 10°C for 6 hours with a continuous stream of hydrogen chloride gas.
-
Work-up: After the reaction is complete, the addition of hydrogen chloride is stopped, and the reaction mass is purged with nitrogen gas for one hour. The resulting organic layer contains approximately 87.7% of 5-(Chloromethyl)-1,3-benzodioxole.
Method 2: Blanc Chloromethylation of 1,3-Benzodioxole (Yield: 82.1%)[2]
-
Reaction Mixture: A mixture of 1,3-benzodioxole (50.0 mmol) and paraformaldehyde (150.0 mmol) is prepared.
-
Addition of Acid: Concentrated hydrochloric acid (150.0 mmol) is added dropwise to the mixture at a temperature of 20–25°C.
-
Reaction: The reaction mixture is stirred at the same temperature for 4 hours and then cooled to 15°C.
-
Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate to yield the product.
Synthetic Pathway and Experimental Workflow
The following diagrams illustrate the general synthetic pathway for the chloromethylation of a substituted benzodioxole and a typical experimental workflow.
References
Safety Operating Guide
Proper Disposal of 5-(Chloromethyl)-6-methylbenzo[d]dioxole: A Guide for Laboratory Professionals
Proper Disposal of 5-(Chloromethyl)-6-methylbenzo[d][1][2]dioxole: A Guide for Laboratory Professionals
The safe and compliant disposal of 5-(Chloromethyl)-6-methylbenzo[d][1][2]dioxole, a halogenated organic compound, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols will help mitigate risks and ensure compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before handling 5-(Chloromethyl)-6-methylbenzo[d][1][2]dioxole, it is imperative to consult the Safety Data Sheet (SDS) for the specific compound. While a specific SDS for 5-(Chloromethyl)-6-methylbenzo[d][1][2]dioxole was not immediately available, the SDS for the closely related compound, 5-(Chloromethyl)-1,3-benzodioxole, indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation. It is also suspected of causing cancer.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[1][3]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if working outside a fume hood or if there is a risk of inhalation.[3]
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4]
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain and clean the affected area.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Clear the immediate area of all personnel and inform the laboratory supervisor.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1][3] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.[5]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal. 5-(Chloromethyl)-6-methylbenzo[d][1][2]dioxole is a halogenated organic compound and must be collected separately.
Waste Collection Guidelines:
-
Designated Container: Use a dedicated, clearly labeled container for "Halogenated Organic Waste."[5]
-
Container Integrity: Ensure the waste container is made of a compatible material (e.g., polyethylene or polypropylene), is in good condition, and is kept securely closed when not in use.[1][6]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.[5]
-
Incompatibilities: Do not mix this waste with acids, bases, oxidizers, or peroxides.[5] It is also crucial to avoid mixing non-hazardous waste with hazardous waste to prevent increasing the volume of hazardous material.[5]
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Prevents reaction with incompatible waste streams. |
| Container Type | Polyethylene or Polypropylene | Ensures chemical compatibility and prevents leaks.[1] |
| Container Labeling | "Hazardous Waste," Chemical Name, Hazard Symbols | Complies with regulations and ensures safe handling.[5] |
| Storage Location | Well-ventilated, designated hazardous waste area | Minimizes exposure and risk of spills. |
| Incompatible Materials | Acids, Bases, Oxidizers, Peroxides | Prevents dangerous chemical reactions.[5] |
Disposal Procedure
The disposal of 5-(Chloromethyl)-6-methylbenzo[d][1][2]dioxole must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Step-by-Step Disposal Workflow:
-
Waste Collection: Collect the waste in a designated and properly labeled "Halogenated Organic Waste" container.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Documentation: Maintain a log of the waste generated, including the chemical name and quantity.
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[6]
-
Handover: Ensure all required paperwork is completed before the waste is transported off-site for disposal.
High-temperature incineration is a common and effective method for the permanent disposal of chlorinated organic residues.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of 5-(Chloromethyl)-6-methylbenzo[d][1][2]dioxole.
Caption: Disposal workflow for 5-(Chloromethyl)-6-methylbenzo[d][1][2]dioxole.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Laboratory chemical waste [watercorporation.com.au]
- 3. 5-(Chloromethyl)-1,3-benzodioxole(20850-43-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. pfw.edu [pfw.edu]
- 7. tandfonline.com [tandfonline.com]
Personal protective equipment for handling 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole
Essential Safety and Handling Guide for 5-(Chloromethyl)-6-methylbenzo[d][1][2]dioxole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-(Chloromethyl)-6-methylbenzo[d][1][2]dioxole. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound. Information from safety data sheets of structurally similar compounds has been utilized to formulate these guidelines.
Hazard Identification and Personal Protective Equipment
5-(Chloromethyl)-6-methylbenzo[d][1][2]dioxole is a chemical that requires careful handling due to its potential hazards. Based on data for similar chlorinated aromatic compounds, it is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Use impact-resistant safety goggles with side shields. A full-face shield should be worn over goggles when there is a higher risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3][4] |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[3][5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][6] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used. |
Operational Plan: Step-by-Step Handling Protocol
All handling of 5-(Chloromethyl)-6-methylbenzo[d][1][2]dioxole must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Preparation and Engineering Controls :
-
Ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Cover the work surface with absorbent, disposable bench paper.[3]
-
Assemble all necessary equipment and reagents before starting the experiment.[3]
-
-
Handling the Compound :
-
Don all required PPE as outlined in Table 1.
-
When weighing the solid, do so within the fume hood. Use a dedicated spatula and weighing vessel.[3]
-
To prepare solutions, slowly add the solid to the solvent to avoid splashing.
-
Keep containers securely sealed when not in use.[5]
-
Avoid contact with skin, eyes, and personal clothing.[1]
-
-
Post-Handling :
-
Clean all non-disposable equipment thoroughly with an appropriate solvent in the fume hood.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated waste as described in the disposal plan below.
-
Carefully remove PPE, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after handling.[1][5]
-
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[1] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[1] |
In case of a spill, clear the area of all personnel and move upwind.[5] Avoid breathing vapors.[5] Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[5] Place the absorbed material into a suitable, labeled container for waste disposal.[5]
Disposal Plan
Proper disposal of 5-(Chloromethyl)-6-methylbenzo[d][1][2]dioxole and any associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
Table 3: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste, including contaminated gloves, bench paper, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[7] |
| Decontamination | All glassware and equipment should be decontaminated by rinsing with a suitable solvent. The rinsate should be collected as hazardous liquid waste. |
| Waste Pickup | All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow their specific procedures for waste pickup and disposal. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2] |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
